hCAII-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H18N2O7 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C29H18N2O7/c30-13-20-24(25-26(38-27(20)31)19-10-9-17(32)12-23(19)37-29(25)34)18-6-2-4-8-22(18)35-14-16-11-15-5-1-3-7-21(15)36-28(16)33/h1-12,24,32H,14,31H2 |
InChI Key |
HKHLGJWKGHEVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C4C(=C(OC5=C4C(=O)OC6=C5C=CC(=C6)O)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of hCAII-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-5, also referred to as degrader 5 in the primary literature, is a heterobifunctional degrader targeting human Carbonic Anhydrase II (hCAII).[1][2] Unlike traditional inhibitors that block the enzymatic activity of a protein, this compound operates through a distinct mechanism known as targeted protein degradation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular composition, quantitative performance, and the experimental protocols used for its characterization.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[3] The mechanism of action of this compound can be summarized in the following key steps:
-
Ternary Complex Formation: this compound, being a heterobifunctional molecule, possesses two distinct binding moieties. One end, a p-sulfamoyl benzamide derivative, binds to the target protein, hCAII.[1][4] The other end, a pomalidomide ligand, binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The simultaneous binding of this compound to both hCAII and CRBN results in the formation of a ternary complex (hCAII : this compound : CRBN).[1]
-
Ubiquitination: The formation of this ternary complex brings hCAII into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of hCAII.
-
Proteasomal Degradation: The polyubiquitinated hCAII is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades hCAII into smaller peptides, effectively removing it from the cell.
-
Catalytic Cycle: After inducing the ubiquitination of hCAII, this compound is released and can bind to another hCAII molecule and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[3]
Molecular Composition of this compound
This compound is a chimeric molecule constructed from three key components:
-
hCAII-binding moiety: A p-sulfamoyl benzamide derivative that specifically binds to the active site of hCAII.[1][4]
-
E3 Ligase-binding moiety: Pomalidomide, a well-characterized ligand for the E3 ubiquitin ligase CRBN.[1][2]
-
Linker: A chemical linker that connects the hCAII-binding and CRBN-binding moieties, optimizing the formation of a stable and productive ternary complex.[1]
Quantitative Data
The degradation efficiency of this compound has been quantified in cellular assays. The key performance metrics are summarized in the table below.
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| DC50 | 245 ± 246 nM | HEK293 | 24 hours | [1] |
| Dmax | 86% | HEK293 | 24 hours | [1] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells are used as they endogenously express hCAII.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Passaging: Cells are passaged upon reaching 80-90% confluency.[5] The cells are washed with Phosphate-Buffered Saline (PBS), detached using Trypsin-EDTA, and re-seeded in fresh culture medium.[5]
Western Blot Analysis for hCAII Degradation
This protocol is used to quantify the extent of hCAII degradation following treatment with this compound.
-
Cell Treatment: Seed HEK293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for 24 hours.[1]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against hCAII (e.g., rabbit anti-hCAII) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the hCAII band intensity to the corresponding β-actin band intensity.[7]
-
hCAII Esterase Activity Assay
This assay is used to confirm that the hCAII-binding moiety of the degrader engages the active site of the enzyme.[1]
-
Principle: This is a colorimetric assay that measures the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by hCAII produces p-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.[1]
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0.
-
Recombinant hCAII.
-
This compound or other inhibitors.
-
Substrate: p-nitrophenyl acetate (pNPA).
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of varying concentrations of this compound (or control inhibitor/vehicle).
-
Add 20 µL of recombinant hCAII (final concentration, e.g., 40 nM) and pre-incubate for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding 20 µL of pNPA (final concentration, e.g., 500 µM).[8]
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a plate reader.
-
-
Data Analysis: Calculate the rate of pNPA hydrolysis (change in absorbance per minute). Determine the percent inhibition for each concentration of the degrader and calculate the IC50 value.
Competition and Mechanistic Assays
These experiments are crucial to confirm that the degradation is dependent on the ternary complex formation and the proteasome.[1]
-
Competition Assay:
-
Pre-incubate HEK293 cells with an excess of a competitive hCAII inhibitor (e.g., acetazolamide) or a CRBN ligand (e.g., lenalidomide) for 1 hour.[1]
-
Treat the cells with this compound for 6 hours.[1]
-
Perform Western blot analysis as described above.
-
Expected Outcome: Pre-incubation with either the hCAII inhibitor or the CRBN ligand should rescue the degradation of hCAII, confirming that both binding events are necessary.[1]
-
-
Proteasome Inhibition Assay:
Conclusion
This compound is a potent PROTAC degrader that effectively induces the degradation of hCAII through the ubiquitin-proteasome system. Its mechanism relies on the formation of a ternary complex between hCAII, this compound, and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of hCAII. The experimental protocols detailed in this guide provide a robust framework for the characterization and validation of this compound and other similar PROTAC molecules. This targeted protein degradation approach offers a promising alternative to traditional enzyme inhibition for modulating the activity of hCAII in various physiological and pathological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a New Modality: A Technical Guide to the Discovery and Synthesis of hCAII-IN-5, a Heterobifunctional Degrader of Human Carbonic Anhydrase II
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery and synthesis of a novel series of heterobifunctional degraders targeting human carbonic anhydrase II (hCAII), herein exemplified by the molecule designated hCAII-IN-5 (also referred to as degrader 5 in seminal literature). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation.
Introduction: Beyond Inhibition to Degradation
Human carbonic anhydrase II (hCAII) is a well-studied zinc metalloenzyme involved in a multitude of critical physiological processes.[1] While traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the enzyme's active site, this approach does not address the non-catalytic functions of hCAII, such as its role in supporting lactate transport in cancer cells through protein-protein interactions.[1][2] The advent of targeted protein degradation (TPD) offers a novel modality to abrogate both the catalytic and non-catalytic functions of hCAII by removing the entire protein from the cellular environment.
This guide focuses on a series of proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of hCAII.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The discovery of this compound and its analogs represents a significant step forward in the application of TPD to metalloenzymes.[1][2]
Discovery and Optimization of hCAII Degraders
The discovery of this compound was the result of a systematic effort to develop small-molecule degraders of hCAII. The core strategy involved linking a known hCAII-binding moiety, a p-sulfamoyl benzamide, to a ligand for an E3 ligase, in this case, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[1] A series of ten initial candidates were synthesized and evaluated for their ability to induce hCAII degradation.
From this initial screen, two compounds, designated as degrader 4 and degrader 5 (this compound), emerged as promising leads. Further optimization of the linker connecting the two binding moieties led to the development of compound 11, which demonstrated significantly improved potency and efficacy.[1]
Logical Workflow for hCAII Degrader Discovery
Caption: A flowchart illustrating the discovery and optimization process for hCAII degraders.
Quantitative Data Summary
The efficacy of the hCAII degraders was quantified through dose-response experiments, determining the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (DMax). The inhibitory activity of the parent compounds on hCAII's catalytic function was also assessed via IC50 values.
| Compound | DC50 (nM) | DMax (%) | IC50 (nM) |
| Degrader 4 | 245 ± 246 | 86 | ≤ 20 |
| This compound (Degrader 5) | 5 ± 3 | 96 | ≤ 20 |
| Degrader 11 | 0.5 ± 0.3 | 100 | Not Reported |
| Acetazolamide (Control) | Not Applicable | Not Applicable | ≤ 20 |
| Table 1: Quantitative data for key hCAII degraders and the control inhibitor, acetazolamide. Data sourced from reference[1]. |
Synthesis Protocols
The synthesis of the hCAII degraders was accomplished through a straightforward, two-step process.[1] The general procedure involves the reaction of an amino-containing aromatic sulfonamide with an appropriate linker, followed by coupling with the E3 ligase ligand.
General Synthesis of this compound (Degrader 5)
A representative synthesis involves the following key steps:
-
Linker Attachment to Sulfonamide Core: A commercially available sulfonamide with a reactive amine is reacted with a bifunctional linker containing a leaving group (e.g., a halogen) on one end and a protected amine or carboxylic acid on the other. This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate).
-
Coupling with Pomalidomide: Following deprotection if necessary, the linker-sulfonamide intermediate is coupled to a pomalidomide derivative. This is often achieved through an amide bond formation using standard peptide coupling reagents or via nucleophilic aromatic substitution if the pomalidomide moiety has a suitable leaving group.
Synthesis Pathway Diagram
Caption: A simplified diagram of the synthetic pathway for this compound.
Experimental Protocols
Western Blot Analysis for hCAII Degradation
-
Cell Culture and Treatment: Human embryonic kidney 293 (HEK293) cells are cultured under standard conditions. For degradation assays, cells are treated with the desired concentrations of the degrader compounds (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 24 hours).[1][2]
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for hCAII. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Detection and Quantification: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the hCAII levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.[1][2]
Mechanism of Action Assays
-
Competition Assays: To confirm that the degradation is dependent on the formation of a ternary complex (hCAII-degrader-CRBN), competition experiments are performed. HEK293 cells are pre-incubated with an excess of either a hCAII inhibitor (e.g., acetazolamide) or a CRBN ligand (e.g., lenalidomide) for 1 hour before treatment with the degrader.[1][2] The rescue of hCAII from degradation in the presence of these competitors indicates a PROTAC-mediated mechanism.
-
Proteasome Inhibition: To verify that the degradation is mediated by the ubiquitin-proteasome system (UPS), cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1 hour prior to the addition of the degrader.[1][2] The inhibition of degradation in the presence of the proteasome inhibitor confirms the involvement of the UPS.
Mechanism of Action: The PROTAC Cycle
This compound functions as a classic heterobifunctional degrader, inducing the degradation of hCAII through the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to hCAII via its sulfonamide moiety and to the CRBN E3 ligase via its pomalidomide moiety, forming a ternary hCAII-degrader-CRBN complex.[1]
-
Ubiquitination: The formation of this complex brings hCAII into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of hCAII.
-
Proteasomal Degradation: The polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome.
-
Recycling: After the degradation of the target protein, this compound is released and can engage in another cycle of degradation.
hCAII Degradation Signaling Pathway
References
Technical Guide: A Comprehensive Analysis of a Potent Human Carbonic Anhydrase II (hCAII) Degrader
Disclaimer: The specific compound "hCAII-IN-5" was not identified in publicly available research literature. This guide provides a detailed analysis of a well-characterized and potent human Carbonic Anhydrase II (hCAII) degrader, Compound 11 , from a recent study on heterobifunctional degraders. This information is presented to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in targeted protein degradation of hCAII.
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2] Its involvement in diseases such as glaucoma and certain cancers has made it a significant therapeutic target.[1][3] While traditional small molecule inhibitors have been developed, targeted protein degradation has emerged as a promising alternative therapeutic modality.[1][4] This document details the chemical structure, properties, and mechanism of action of Compound 11, a highly potent heterobifunctional degrader of hCAII.[1][5]
Chemical Structure and Properties
Compound 11 is a Proteolysis Targeting Chimera (PROTAC) that consists of a ligand for hCAII (a p-sulfamoyl benzamide derivative), a linker, and a ligand for the E3 ubiquitin ligase cereblon (CRBN) (a pomalidomide derivative).[1] The structure is designed to induce the degradation of hCAII by bringing it into proximity with the E3 ligase machinery of the cell.
Table 1: Physicochemical and Pharmacodynamic Properties of hCAII Degraders
| Compound | DC50 (nM) | Dmax (%) | Linker Characteristics |
| 4 | ~50 | Not specified | 12-atom linker |
| 5 | 5 ± 3 | 96 | Not specified, but more potent than 4 |
| 11 | 0.5 ± 0.3 | 100 | Purely aliphatic linker, optimized from 4 |
Data sourced from O'Herin et al., 2023.[1][5]
Mechanism of Action: Targeted Protein Degradation
Compound 11 functions by hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade hCAII.[1] The molecule simultaneously binds to hCAII and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of hCAII, marking it for degradation by the proteasome.
Caption: Mechanism of Action of Compound 11 as a PROTAC for hCAII degradation.
Experimental Protocols
Dose-Response Degradation Assay
This protocol is used to determine the concentration-dependent degradation of hCAII by Compound 11.
-
Cell Culture: HEK293 cells are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of Compound 11 (e.g., 5 pM to 15 μM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for hCAII and a loading control antibody (e.g., actin).
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
-
Quantification: The intensity of the hCAII band is quantified and normalized to the loading control.
-
Data Analysis: The percentage of hCAII degradation is plotted against the logarithm of the Compound 11 concentration, and the DC50 value is determined using a sigmoidal fit.[1][5]
Caption: Experimental workflow for determining the dose-response degradation of hCAII.
Competition Assay
This experiment is performed to confirm that the degradation activity of Compound 11 is dependent on its binding to both hCAII and CRBN.[5]
-
Pre-incubation: HEK293 cells are pre-incubated for 1 hour with either:
-
An excess of a known hCAII inhibitor (e.g., acetazolamide) to block the hCAII binding site.
-
An excess of a known CRBN ligand (e.g., lenalidomide) to block the CRBN binding site.
-
-
Treatment: Cells are then treated with a fixed concentration of Compound 11 (e.g., 50 nM) for 6 hours.
-
Analysis: The level of hCAII is assessed by Western blotting as described above. A rescue from degradation in the pre-treated cells compared to cells treated with Compound 11 alone confirms the requirement of both binding events for its activity.[1][5]
Summary and Future Directions
Compound 11 demonstrates sub-nanomolar potency in degrading hCAII, with a DC50 of 0.5 nM and complete degradation (Dmax of 100%).[1][5] It shows sustained degradation activity and does not exhibit a significant "hook effect" at higher concentrations.[1][5] Mechanistic studies confirm its action as a heterobifunctional degrader that relies on the formation of a ternary complex with hCAII and CRBN to induce proteasomal degradation.[1][5]
Further research should focus on the selectivity of Compound 11 against other carbonic anhydrase isoforms, its pharmacokinetic and pharmacodynamic properties in vivo, and its therapeutic potential in relevant disease models. The development of such potent and specific degraders opens new avenues for therapeutic intervention in diseases where hCAII is implicated.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Solution and Crystal Properties of Co(II)-Substituted Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
hCAII-IN-5: A Technical Overview of its Profile as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibitor hCAII-IN-5, focusing on its activity against human Carbonic Anhydrase II (hCA II). While this compound has been identified as a potent inhibitor of hCA II, a complete selectivity profile against other carbonic anhydrase (CA) isoforms is not yet publicly available in the scientific literature. This document summarizes the existing data for this compound and presents a comprehensive guide to the experimental protocols used to determine CA inhibitor selectivity, using data for other inhibitors as a template for a full profile.
Introduction to this compound
This compound (also reported as compound 12h) is a novel, potent, and selective inhibitor of human Carbonic Anhydrase II (hCA II).[1][2][3][4] Belonging to a class of coumarin-based compounds, it has demonstrated significant inhibitory activity against the cytosolic hCA II isoform.[2][3] The development of selective hCA II inhibitors is of great interest for therapeutic applications where the modulation of this specific isoform is desired, while avoiding off-target effects associated with the inhibition of other CAs.[5]
Quantitative Data: Inhibition Profile
Currently, the publicly available data for this compound is limited to its inhibitory activity against hCA II.
Table 1: Inhibition Data for this compound against hCA II
| Inhibitor | Target Isoform | Inhibition Value (IC₅₀) |
| This compound (12h) | hCA II | 4.55 ± 0.22 μM |
| Data sourced from Arif et al., 2022.[2][3] |
Illustrative Selectivity Profile
To provide a comprehensive understanding of how a full selectivity profile is typically presented, Table 2 illustrates the inhibition constants (Kᵢ) for a different, well-characterized carbonic anhydrase inhibitor against multiple CA isoforms. Note: This data is not for this compound and is for illustrative purposes only.
Table 2: Example Selectivity Profile of a CA Inhibitor (Data Not for this compound)
| CA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | >10000 |
| hCA IX | 30.0 |
| hCA XII | 3.6 |
| Illustrative data based on a known selective CA inhibitor. |
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound against various CA isoforms is typically achieved through established enzymatic assays. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrases—the hydration of carbon dioxide. The assay monitors the pH change that occurs during the enzymatic reaction.
Methodology:
-
Reagent Preparation:
-
A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.
-
A solution of the purified recombinant human CA isoform is prepared in the same buffer.
-
A CO₂-saturated water solution is prepared by bubbling CO₂ gas into chilled, deionized water.
-
The inhibitor (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the reaction.
-
-
Procedure:
-
The enzyme solution, with or without the inhibitor, is mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The hydration of CO₂ to bicarbonate and a proton (H⁺) is catalyzed by the CA enzyme, causing a rapid change in pH.
-
The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
-
Data Analysis:
-
The initial reaction rates are measured at different inhibitor concentrations.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Colorimetric Esterase Activity Assay
A simpler, higher-throughput alternative to the stopped-flow method measures the esterase activity of CAs, which is also inhibited by active site inhibitors.
Methodology:
-
Reagent Preparation:
-
An assay buffer (e.g., Tris-HCl) is prepared.
-
A solution of the purified CA isoform is prepared in the assay buffer.
-
A stock solution of the substrate, p-nitrophenyl acetate (p-NPA), is prepared in a solvent like acetonitrile.
-
The inhibitor (this compound) is dissolved and serially diluted.
-
-
Procedure (96-well plate format):
-
The assay buffer, inhibitor solution (at various concentrations), and enzyme solution are added to the wells of a microplate.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the p-NPA substrate to all wells.
-
The hydrolysis of p-NPA by the CA enzyme releases p-nitrophenol, a yellow-colored product.
-
The increase in absorbance at a specific wavelength (typically 400-405 nm) is measured over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time curves.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for CA Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against a carbonic anhydrase isoform.
Caption: General workflow for determining CA inhibition.
Logic for Selectivity Profile Determination
The determination of a selectivity profile involves a comparative analysis of the inhibitor's potency against a panel of different CA isoforms.
Caption: Logic for determining inhibitor selectivity.
Conclusion
This compound is a confirmed potent inhibitor of the hCA II isoform. While a comprehensive selectivity profile against other CA isoforms is not yet available in the literature, the established methodologies for determining such profiles are well-defined. Further research is required to fully elucidate the selectivity of this compound and its potential as a targeted therapeutic agent. The protocols and frameworks provided in this guide offer a robust foundation for the continued investigation of this and other novel carbonic anhydrase inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical and Kinetic Properties of hCAXII
An In-depth Technical Guide on the Role of Human Carbonic Anhydrase XII (hCAXII) in Physiological Processes
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc-containing metalloenzyme that plays a crucial role in a variety of physiological and pathological processes. As a member of the α-carbonic anhydrase (CA) family, its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3][4] Unlike cytosolic isoforms, hCAXII's catalytic domain is oriented extracellularly, positioning it to significantly influence the pH of the extracellular microenvironment.[4][5][6] Its expression is tightly regulated, notably by factors such as hypoxia and hormones, and it is found in numerous normal tissues, including the kidney, eye, and gastrointestinal tract.[7][8] Overexpression of hCAXII is a hallmark of various cancers, where it contributes to tumor acidosis, proliferation, and metastasis, making it a significant target for drug development.[3][5][9][10] This guide provides a comprehensive overview of the biochemical properties, physiological functions, and pathological implications of hCAXII, along with detailed experimental protocols for its study.
hCAXII is characterized as a high-activity enzyme.[7] Its catalytic efficiency for CO₂ hydration is near the diffusion-controlled limit, underscoring its capacity for rapid pH regulation. The kinetic properties of the soluble, secretory form of hCAXII have been shown to be identical to the native transmembrane form, validating its use in drug screening assays.[11]
Table 1: Kinetic Parameters for hCAXII Catalytic Activity
| Substrate | Kinetic Parameter | Value | Conditions | Source |
|---|---|---|---|---|
| CO₂ Hydration | kcat/Km | (3.4 ± 0.3) x 10⁷ M⁻¹s⁻¹ | 25°C, pH 7.1 | [11] |
| CO₂ Hydration | Apparent pKa | 7.1 ± 0.1 | 25°C | [11] |
| 4-Nitrophenylacetate Hydrolysis | kcat/Km | 90 ± 2 M⁻¹s⁻¹ | 25°C, pH 7.1 | [11] |
| 4-Nitrophenylacetate Hydrolysis | Apparent pKa | 7.1 ± 0.1 | 25°C |[11] |
Physiological Roles of hCAXII
hCAXII is expressed in a variety of normal tissues where it participates in specialized physiological functions, primarily related to pH and ion homeostasis.
Renal Physiology
In the human kidney, hCAXII is one of the predominant membrane-associated isoforms, alongside CAIV.[2][12] It is localized to the basolateral membrane of renal tubules.[2][7][13] This strategic positioning allows hCAXII to facilitate the efflux of bicarbonate from tubular cells into the interstitium by enhancing the dehydration of carbonic acid.[2][7][14] This function is critical for the reabsorption of filtered bicarbonate, a cornerstone of systemic acid-base balance.[14] While cytosolic CAII accounts for the vast majority of renal CA activity, the membrane-bound isoforms like CAXII are essential for efficient vectorial transport of bicarbonate.[12][13]
Ocular Physiology
hCAXII is expressed in the non-pigmented ciliary epithelial cells of the human eye.[7][15] This localization suggests a role in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[7][15] Studies have shown a significant overexpression of CAXII in the ciliary epithelium of individuals with glaucoma, indicating its potential involvement in the pathophysiology of this disease.[7][15] This makes hCAXII a potential therapeutic target for glaucoma management, alongside the well-established target CAII.[16]
Other Tissues
hCAXII expression is also documented in several other tissues:
-
Gastrointestinal Tract: Found in the large intestine, but absent from the small intestine.[7]
-
Reproductive Tissues: Detected at the basolateral surface of epithelial cells in the endometrium and male efferent ducts, suggesting a role in bicarbonate and proton homeostasis in these systems.[7]
-
Sweat Glands: Expression in sweat glands may contribute to salt homeostasis.[7]
Role of hCAXII in Pathophysiology: Cancer
The most extensively studied role of hCAXII is in oncology. Its expression is significantly upregulated in a wide range of solid tumors, including renal, breast, and lung cancers, often in response to the hypoxic tumor microenvironment.[3][8][9][17]
pH Regulation in the Tumor Microenvironment
In hypoxic tumors, increased glycolysis leads to the production of acidic metabolites, resulting in intracellular and extracellular acidosis.[3][10][18] hCAXII, along with hCAIX, is a key enzyme induced by Hypoxia-Inducible Factor (HIF) that helps cancer cells adapt to these conditions.[18][19] By catalyzing the hydration of extracellular CO₂, hCAXII produces bicarbonate, which can be transported into the cell to buffer intracellular pH (pHi), and protons, which contribute to the acidification of the extracellular space (pHe).[5][18][20] This "reversed" pH gradient (alkaline inside, acidic outside) promotes tumor cell survival, proliferation, and invasion.[5][18]
Invasion and Metastasis
The acidic extracellular microenvironment created by hCAXII activity facilitates the degradation of the extracellular matrix (ECM) and enhances the activity of proteases, thereby promoting cancer cell invasion and metastasis.[9][21] Studies have shown that inhibiting hCAXII can impair melanoma cell migration and invasion.[22] There is evidence of interaction between CAs and ion transporters, as well as cell adhesion molecules like integrins and E-cadherin, which are all critical for metastasis.[21]
Therapeutic Resistance
The acidic tumor microenvironment is a known factor in resistance to chemotherapy and radiotherapy. hCAXII contributes to this phenomenon. It has been shown that CAXII is co-expressed with the P-glycoprotein (Pgp) drug efflux pump in resistant cancer cells, and inhibition of CAXII can help overcome Pgp-mediated drug resistance.[1][4]
hCAXII in Signaling Pathways
hCAXII expression and function are integrated with key cellular signaling pathways, particularly those active in cancer.
HIF-1α Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of a suite of genes that promote adaptation and survival, including CA12.[8][9][18][19] This direct transcriptional regulation links the metabolic state of the tumor to the machinery for pH control.
Caption: HIF-1α regulation of CA12 gene expression under hypoxia.
Hedgehog (Hh) Pathway in Melanoma
In melanoma cells, a connection has been established between the Hedgehog (Hh) signaling pathway and CAXII. Silencing of key Hh pathway components, such as Smoothened (SMO) and the transcription factor GLI1, leads to a downregulation of CAXII expression. This suggests that CAXII may be a downstream effector of Hh signaling, and their combined inhibition impairs melanoma cell invasion.[22]
Caption: Hedgehog pathway's role in CAXII expression and melanoma invasion.
Regulation of Tumor Microenvironment pH
The primary signaling output of hCAXII activity is the modulation of pH. This process involves close cooperation with various ion transporters to manage the influx of bicarbonate and efflux of protons, ultimately creating a microenvironment favorable for tumor progression.
Caption: hCAXII-mediated regulation of intracellular and extracellular pH.
hCAXII as a Therapeutic Target
Given its limited expression in normal tissues and significant upregulation in tumors, hCAXII is an attractive target for anticancer therapies.[3][9] A variety of small molecule inhibitors have been developed, primarily based on sulfonamide and coumarin scaffolds.[1][3][23]
Table 2: Selected Inhibitors of hCAXII
| Compound | Class | hCAXII KI (nM) | hCAIX KI (nM) | Selectivity | Source |
|---|---|---|---|---|---|
| Acetazolamide (AZA) | Sulfonamide | 83 | 59 | Low | [1] |
| SLC-0111 | Ureido-sulfonamide | 4.5 | 45 | CAXII > CAIX | [10] |
| Compound 7i | Sulfonamide derivative | 123 | - | - | [1] |
| Compound 17 | Sulfocoumarin | 2.8 | >1000 | High for CAXII | [24] |
| EMAC10157 series | Coumarin | Submicromolar | Submicromolar | Active on both | [23] |
| Carboxylate Inhibitors | 2,4-dioxothiazolidinyl acetic acids | 300 - 930 | Ineffective | High for CAXII |[16] |
Appendix: Key Experimental Protocols
A.1. Stopped-Flow Assay for CO₂ Hydration Activity
This is the gold standard method for measuring the catalytic activity of CAs and their inhibition.[25] It measures the rapid pH change associated with the CO₂ hydration reaction.
Principle: The enzyme-catalyzed hydration of CO₂ produces a proton, causing a drop in the pH of a buffered solution. This pH change is monitored in real-time using a pH indicator and a spectrophotometer. The initial rate of the reaction is determined.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 25 mM HEPES or TRIS) with a specific pH (e.g., 7.5). Maintain a constant ionic strength (e.g., 0.2 M with Na₂SO₄).[11]
-
Enzyme Solution: Prepare a stock solution of purified recombinant hCAXII in the assay buffer. The final concentration in the assay should be determined empirically.
-
CO₂ Substrate Solution: Prepare CO₂-saturated deionized water by bubbling with CO₂ gas.[26] The concentration of CO₂ will range from approximately 1.7 to 17 mM.[23][27]
-
Inhibitor Solutions (for KI determination): Prepare stock solutions of inhibitors (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and perform serial dilutions.[23]
-
-
Instrument Setup:
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the enzyme solution (with or without pre-incubated inhibitor) in assay buffer containing the pH indicator.
-
Load the second syringe with the CO₂-saturated solution.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Record the change in absorbance over time for the initial 5-10% of the reaction to determine the initial velocity.[23][27]
-
Repeat the measurement for a range of CO₂ concentrations.
-
Measure the uncatalyzed rate (without enzyme) and subtract it from the rates observed in the presence of the enzyme.[23][27]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
For KI determination, plot the reaction rates against inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (KI).
-
Caption: Workflow for a stopped-flow CO₂ hydration assay.
A.2. Wilbur-Anderson Assay for CA Activity
This is a classical, simpler method for determining CA activity, though less precise than the stopped-flow technique.[28]
Principle: The assay measures the time required for the pH of a buffer solution to drop from 8.3 to 6.3 at 0°C after the addition of CO₂-saturated water. The enzyme shortens this time compared to the uncatalyzed reaction.[28]
Methodology:
-
Reagent Preparation:
-
Buffer: 20 mM Tris-HCl buffer.[28]
-
Substrate: Ice-cold, CO₂-saturated water.
-
Enzyme Sample: A known concentration of the enzyme sample, kept on ice.
-
-
Assay Execution:
-
Place a defined volume of the buffer in a vessel maintained at 0°C.
-
Add the enzyme sample to the buffer.
-
Rapidly add a defined volume of the ice-cold, CO₂-saturated water to start the reaction.
-
Immediately start a timer and measure the time (T) required for the pH to drop from 8.3 to 6.3.
-
Perform a control experiment without the enzyme to measure the uncatalyzed reaction time (T₀).
-
-
Data Analysis:
-
Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T.[29]
-
One WAU represents the amount of enzyme that doubles the rate of the uncatalyzed reaction.
-
A.3. Immunohistochemistry (IHC) for Tissue Expression
IHC is used to visualize the localization and distribution of hCAXII protein in tissue sections.
Principle: A primary antibody specific to hCAXII binds to the protein in the tissue. A secondary antibody, conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, binds to the primary antibody. A substrate is then added, which reacts with the enzyme to produce a colored precipitate or a fluorescent signal at the location of the protein.
Methodology:
-
Tissue Preparation:
-
Fix tissue samples in formalin and embed them in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the antigenic sites.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary anti-hCAXII antibody at a predetermined optimal dilution overnight at 4°C.
-
Wash the slides with a buffer (e.g., PBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash, then incubate with an avidin-biotin-peroxidase complex.
-
Develop the color using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
-
Examine the slides under a light microscope.
-
Score the staining based on intensity and the percentage of positive cells (e.g., focal vs. diffuse).[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonic anhydrases in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney [mdpi.com]
- 13. Physiology and molecular biology of renal carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 19. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hybrid and Chimeric Heterocycles for the Inhibition of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Carbonic Anhydrase Activity Assay [protocols.io]
- 27. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 29. 2.8. Carbonic anhydrase assay [bio-protocol.org]
An In-Depth Technical Guide on Preliminary In Vitro Studies of hCAII-Targeting PROTACs
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel heterobifunctional degraders targeting human Carbonic Anhydrase II (hCAII). The focus is on a series of Proteolysis Targeting Chimeras (PROTACs), particularly compounds identified as 4, 5, and the optimized degrader 11, which utilize a simple aryl sulfonamide fragment to target hCAII for degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the targeted protein degradation of hCAII.
Core Concept: Targeted Protein Degradation of hCAII
Human Carbonic Anhydrase II is a zinc metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport.[3][4] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1][2] Beyond enzymatic inhibition, targeted degradation of hCAII presents a novel therapeutic modality. The PROTACs discussed herein are designed to induce the degradation of hCAII by recruiting the cellular ubiquitin-proteasome system.[1]
These heterobifunctional molecules link an hCAII-binding moiety (an aryl sulfonamide) to a ligand for the E3 ubiquitin ligase CRBN (pomalidomide).[1] This dual binding induces the formation of a ternary complex between hCAII, the PROTAC, and CRBN, leading to the ubiquitination of hCAII and its subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of the hCAII PROTACs.
Table 1: In Vitro hCAII Binding Affinity and Degradation Efficacy
| Compound | hCAII IC50 (nM) | % hCAII Degradation (at 5 µM, 24h) | DC50 (nM) | DMax (%) |
| 4 | ≤20 | 64% | Not Reported | Not Reported |
| 5 | ≤20 | 85% | 5 ± 3 | 96% |
| 11 | Not Reported | Not Reported | 0.5 ± 0.3 | 100% |
| Acetazolamide (AAZ) | ≤20 | Not Applicable | Not Applicable | Not Applicable |
Data sourced from HEK293 cells.[1]
Table 2: Time-Course of hCAII Degradation by Compound 11
| Time (hours) | % hCAII Remaining (at 50 nM) |
| 2 | Significant Depletion Observed |
| 6 | Maximal Degradation Reached |
| 48 | Sustained Degradation |
Data sourced from HEK293 cells.[1][2]
Experimental Protocols
hCAII Inhibition Assay
The inhibitory activity of the compounds against hCAII was determined using a colorimetric assay that monitors the enzymatic cleavage of a substrate.
-
Enzyme Preparation: Recombinantly expressed hCAII was utilized.
-
Incubation: The enzyme was pre-incubated with the test compounds (degrader candidates).
-
Substrate Addition: p-nitrophenyl acetate (PNPA) was added to the mixture. PNPA is hydrolyzed by hCAII to produce p-nitrophenolate.
-
Absorbance Measurement: The formation of p-nitrophenolate was monitored by measuring the absorbance at 405 nm over a period of 15 minutes.
-
Data Analysis: The degree of inhibition was calculated by comparing the rate of substrate hydrolysis in the presence of the inhibitor to that of an uninhibited control. The half-maximal inhibitory concentration (IC50) values were then determined.[2]
Cell Culture and Lysis for Western Blot Analysis
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells, known to express high levels of hCAII, were used.[1]
-
Dosing: Cells were treated with the specified concentrations of the degrader compounds or vehicle control (DMSO) for the indicated durations (e.g., 24 hours for single-point screens).
-
Cell Lysis: After treatment, the cells were lysed to release the total cellular protein content.
-
Protein Quantification: The total protein concentration in the lysates was determined to ensure equal loading for subsequent analysis.
Western Blot Analysis for hCAII Degradation
-
Sample Preparation: Cell lysates were prepared with loading buffer and denatured.
-
Gel Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was incubated with a primary antibody specific for hCAII and a primary antibody for a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for signal detection.
-
Signal Detection and Quantification: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified. The relative abundance of hCAII was normalized to the loading control and compared to the vehicle-treated control to determine the percentage of degradation.[1]
Competition and Mechanistic Assays
To confirm the PROTAC-mediated mechanism of action, competition experiments were performed.
-
Pre-incubation: HEK293 cells were pre-incubated for 1 hour with either an hCAII binder (acetazolamide) or a CRBN binder (lenalidomide) at a concentration of 5 µM.
-
PROTAC Treatment: Following pre-incubation, the cells were treated with compound 11 (50 nM) for 6 hours.
-
Analysis: The levels of hCAII were assessed by Western blot analysis to determine if the pre-incubation with the binders could rescue the degradation of hCAII.[1][2]
To confirm the dependency on the ubiquitin-proteasome system (UPS), cells were pre-treated with a proteasome inhibitor (MG132) before the addition of the degrader.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: hCAII Degradation by a PROTAC
Caption: The PROTAC-mediated degradation pathway of hCAII.
Experimental Workflow for hCAII Degradation Assessment
References
Navigating the Critical Path of Preclinical Research: A Technical Guide to the Solubility and Stability of hCAII-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical properties of hCAII-IN-5, a hypothetical inhibitor of human carbonic anhydrase II (hCAII), focusing on its solubility and stability for experimental applications. Due to the limited publicly available data for a specific compound named "this compound," this document serves as a comprehensive framework, offering standardized methodologies and data presentation formats applicable to novel carbonic anhydrase inhibitors. By following the protocols and data interpretation guidelines outlined herein, researchers can ensure the reliability and reproducibility of their in vitro and in vivo studies.
Quantitative Data Summary
Effective preclinical evaluation of any small molecule inhibitor necessitates a thorough understanding of its physical and chemical properties. The following tables provide a structured format for summarizing the key solubility and stability data for a carbonic anhydrase inhibitor like this compound. Researchers should aim to populate these tables with experimentally derived data.
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) | Observations |
| Deionized Water | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | |||
| 0.1% DMSO in PBS, pH 7.4 | 25 | Nephelometry | Kinetic Solubility | ||
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | HPLC | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 100 | > [X] | Stock Solution |
Table 2: Stability Profile of this compound
| Condition | Incubation Time (hours) | Temperature (°C) | % Remaining (HPLC) | Degradation Products Identified |
| PBS, pH 7.4 | 0, 2, 8, 24, 48 | 37 | ||
| PBS, pH 5.0 | 0, 2, 8, 24, 48 | 37 | ||
| PBS, pH 9.0 | 0, 2, 8, 24, 48 | 37 | ||
| Cell Culture Medium + 10% FBS | 0, 2, 8, 24, 48 | 37 | ||
| Aqueous Solution (light exposure) | 0, 24, 72 | 25 | ||
| Aqueous Solution (dark) | 0, 24, 72 | 25 | ||
| Multiple Freeze-Thaw Cycles (-20°C to RT) | 1, 3, 5 | N/A |
Experimental Protocols
Accurate determination of solubility and stability is foundational for the interpretation of biological data. The following are detailed methodologies for key experiments.
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., water, PBS)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired aqueous buffer.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
Kinetic Solubility Assay (Nephelometry)
This high-throughput method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Microplate reader with nephelometry capabilities
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well.
-
Measure the light scattering (nephelometry) of the solutions in the microplate reader over time.
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Stability Assessment in Aqueous Buffers and Biological Media
This assay evaluates the chemical stability of this compound under various experimental conditions.
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., 5.0, 7.4, 9.0)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Incubator
-
HPLC system
Procedure:
-
Prepare solutions of this compound at a known concentration in the different buffers and media.
-
Incubate the solutions at a relevant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualized Workflows and Pathways
Experimental Workflow for Solubility and Stability Assessment
Caption: Experimental workflow for determining solubility and stability.
hCAII Catalytic Cycle and Inhibition Mechanism
Human carbonic anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This catalytic activity is crucial for various physiological processes, including pH regulation and CO₂ transport.[2]
The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[2] The resulting bicarbonate is then displaced by a water molecule, and the zinc-bound water is deprotonated to regenerate the active site for the next catalytic cycle.[2]
Aryl sulfonamides are a common class of hCAII inhibitors.[2][3] These inhibitors typically bind to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and preventing substrate binding.[2]
Caption: hCAII catalytic cycle and mechanism of inhibition.
References
An In-depth Technical Guide to Identifying the Primary Cellular Targets of hCAII-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology and scientific principles involved in identifying and validating the primary cellular targets of heterobifunctional degraders, specifically focusing on those designed to target human Carbonic Anhydrase II (hCAII). While the specific designation "hCAII-IN-5" does not correspond to a widely documented agent, this guide will use well-characterized hCAII-targeting PROTACs (Proteolysis Targeting Chimeras), such as compounds 4 , 5 , and 11 from recent literature, as illustrative examples to detail the target identification and validation process.[1][2]
Introduction to hCAII-Targeting PROTACs
Human Carbonic Anhydrase II is a zinc-dependent metalloenzyme crucial for various physiological processes, including pH regulation and CO2 transport.[1][2][3] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1][2] Beyond catalytic inhibition, recent interest has grown in modulating hCAII levels through targeted protein degradation.[1][2]
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).[1][2] They consist of a ligand that binds to the target protein (in this case, hCAII), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
The primary cellular targets of an hCAII-targeting PROTAC are therefore twofold:
-
The Target Protein: Human Carbonic Anhydrase II (hCAII).
-
The Recruited E3 Ligase: Cereblon (CRBN).
Quantitative Assessment of PROTAC Activity
The potency and efficacy of hCAII-targeting PROTACs are evaluated through various quantitative measures. The following table summarizes key data for exemplary hCAII degraders.
| Compound | Description | IC50 (hCAII Inhibition) | DC50 (hCAII Degradation) | Dmax (hCAII Degradation) |
| PROTAC 4 | p-sulfamoyl benzamide linked to pomalidomide | ≤20 nM[1] | Not specified | Not specified |
| PROTAC 5 | p-sulfamoyl benzamide linked to pomalidomide | ≤20 nM[1] | 5 ± 3 nM[1][2] | 96%[1][2] |
| PROTAC 11 | Optimized linker variant of PROTAC 5 | Not specified | 0.5 ± 0.3 nM[1][2] | 100%[1][2] |
| Acetazolamide | FDA-approved hCA inhibitor (control) | ≤20 nM[1] | N/A | N/A |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments designed to confirm the primary cellular targets and mechanism of action of hCAII-targeting PROTACs.
Western Blotting for hCAII Degradation
Objective: To quantify the reduction in cellular hCAII levels following treatment with a PROTAC.
Methodology:
-
Cell Culture: HEK293 cells, known to express hCAII abundantly, are cultured in appropriate media.[1][2]
-
Treatment: Cells are treated with varying concentrations of the hCAII-targeting PROTAC (e.g., 50 pM to 15 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][2]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for hCAII. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the hCAII band is quantified using densitometry and normalized to the loading control. The percentage of hCAII degradation is calculated relative to the vehicle-treated control.
Competition Assays
Objective: To confirm that the observed degradation of hCAII is dependent on the PROTAC's engagement with both hCAII and the E3 ligase (CRBN).
Methodology:
-
Cell Culture and Pre-incubation: HEK293 cells are pre-incubated for 1 hour with either:
-
PROTAC Treatment: Following pre-incubation, the cells are treated with a fixed concentration of the hCAII-targeting PROTAC (e.g., 50 nM of compound 11) for a specified time (e.g., 6 hours).[1][2]
-
Analysis: hCAII levels are then assessed by Western blotting as described in Protocol 3.1. A successful competition assay will show that pre-treatment with either the hCAII inhibitor or the CRBN ligand prevents the PROTAC-induced degradation of hCAII.
Proteasome Inhibition Assay
Objective: To verify that the degradation of hCAII is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Culture and Pre-treatment: HEK293 cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period.[1][2]
-
PROTAC Co-treatment: The cells are then co-treated with the hCAII-targeting PROTAC and the proteasome inhibitor for a specified duration.
-
Analysis: hCAII levels are measured via Western blotting (Protocol 3.1). If the degradation is proteasome-dependent, the presence of the proteasome inhibitor will rescue the PROTAC-induced degradation of hCAII.
In Vitro hCAII Inhibition Assay
Objective: To determine the binding affinity of the PROTAC to hCAII by measuring its ability to inhibit the enzyme's catalytic activity.
Methodology:
-
Assay Principle: The assay measures the inhibition of hCAII-catalyzed hydration of CO2. This can be done using a stopped-flow spectrophotometer to monitor the change in pH.
-
Reaction Mixture: A buffered solution containing a known concentration of purified hCAII is prepared.
-
Inhibitor Addition: The hCAII-targeting PROTAC is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of a CO2-saturated solution.
-
Data Analysis: The initial rate of the reaction is measured for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Workflows
PROTAC-Mediated Degradation of hCAII
References
Foundational Research on Coumarin-Linked 1,2,4-Oxadiazoles: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Evaluation of Coumarin-1,2,4-Oxadiazole Scaffolds
Introduction
The hybridization of pharmacophores is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and selectivity. This guide focuses on the foundational research of hybrid molecules combining coumarin and 1,2,4-oxadiazole moieties. Coumarins, a class of benzopyrones, are known for their wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The 1,2,4-oxadiazole ring, a five-membered heterocycle, serves as a bioisostere for amide and ester groups, conferring metabolic stability and acting as a versatile scaffold in drug design.[3] The conjugation of these two privileged structures has led to the discovery of potent and selective inhibitors for various therapeutic targets, particularly in the fields of oncology and neurodegenerative diseases. This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to coumarin-linked 1,2,4-oxadiazoles, intended for researchers, scientists, and drug development professionals.
Synthesis of Coumarin-Linked 1,2,4-Oxadiazoles
The synthesis of coumarin-linked 1,2,4-oxadiazoles typically involves a multi-step process, beginning with the functionalization of the coumarin scaffold, followed by the construction of the 1,2,4-oxadiazole ring. A general synthetic strategy involves the reaction of a coumarin derivative containing a carboxylic acid or a related functional group with an appropriate amidoxime.
A common synthetic route begins with a coumarin-3-carboxylic acid. This starting material is then converted to its corresponding acid chloride or activated ester, which subsequently reacts with a substituted amidoxime to form an O-acylamidoxime intermediate. This intermediate undergoes thermal or base-catalyzed cyclodehydration to yield the final 3-(5-substituted-1,2,4-oxadiazol-2-yl)-2H-chromen-2-one derivative.
Alternatively, the 1,2,4-oxadiazole ring can be constructed by reacting a coumarin-linked nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[4]
Biological Activities and Therapeutic Potential
Coumarin-linked 1,2,4-oxadiazoles have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
A significant area of investigation for these hybrid molecules is their potential as anticancer agents. Certain derivatives have shown potent and selective inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII.[5][6] These isoforms are overexpressed in many hypoxic tumors and play a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH. The coumarin moiety often acts as a selective anchor, guiding the molecule to the active site of these specific isoforms.
| Compound | Target | Inhibition Constant (Kᵢ) | Reference |
| 6c | hCA IX | 23.6 nM | [5] |
| 6o | hCA XII | 1.0 nM | [5] |
| 7n | hCA IX | 2.34 µM | [7] |
| 7b | hCA XII | 0.16 µM | [7] |
Anti-Alzheimer's Activity
Several coumarin-1,2,4-oxadiazole hybrids have been investigated for their potential in treating Alzheimer's disease. A key mechanism of action is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Some compounds have shown selective inhibition of BChE, which is of growing interest in Alzheimer's research.[4][8]
| Compound | Target | IC₅₀ | Reference |
| 5u | hBChE | 8.17 µM | [8] |
| 5v | hBChE | 9.56 µM | [8] |
| 4e | AChE | 29.56 µM | |
| 4g | AChE | 28.68 µM | |
| 4m | BuChE | 23.97 µM |
In addition to cholinesterase inhibition, some derivatives have demonstrated neuroprotective effects against Aβ-induced toxicity in neuronal cell lines.[8]
Antimicrobial Activity
The antimicrobial potential of coumarin-linked 1,2,4-oxadiazoles has also been explored. Certain synthesized compounds have exhibited activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] The specific mechanisms of their antimicrobial action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols
General Synthesis of 3-(5-Substituted-1,2,4-oxadiazol-2-yl)-2H-chromen-2-ones
Materials:
-
Substituted coumarin-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
-
Substituted amidoxime
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of the coumarin-3-carboxylic acid in anhydrous DCM, add thionyl chloride or CDI portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride or activated ester.
-
Formation of O-Acylamidoxime: Dissolve the crude activated coumarin derivative and the substituted amidoxime in anhydrous THF. Add a base such as triethylamine or pyridine dropwise at 0 °C. Allow the reaction to stir at room temperature overnight.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate can be cyclized by either heating the reaction mixture at reflux for 4-6 hours or by adding a suitable base and stirring at room temperature.
-
Purification: After completion of the reaction, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coumarin-linked 1,2,4-oxadiazole.
Cholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (coumarin-1,2,4-oxadiazole derivatives)
-
Donepezil or Galantamine as a positive control
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37 °C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds
-
Acetazolamide as a positive control
-
96-well microplate reader
Procedure:
-
The esterase activity of CA is determined by monitoring the hydrolysis of p-NPA to p-nitrophenol.
-
Prepare solutions of the enzymes, substrate, and test compounds in Tris-HCl buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the CA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 400 nm at regular intervals.
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ or Kᵢ values from the dose-response curves.
Conclusion and Future Directions
The foundational research on coumarin-linked 1,2,4-oxadiazoles has established this class of compounds as a highly promising scaffold in drug discovery. Their synthetic accessibility and the ability to modulate their biological activity through structural modifications make them attractive candidates for further development. The potent and selective inhibition of carbonic anhydrases IX and XII and cholinesterases highlights their potential in oncology and the treatment of neurodegenerative disorders. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, conducting in vivo efficacy studies in relevant animal models, and elucidating their detailed mechanisms of action. The continued exploration of this chemical space is likely to yield novel therapeutic agents with significant clinical potential.
References
- 1. Synthesis and evaluation of coumarin/1,2,4-oxadiazole hybrids as selective BChE inhibitors with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of novel coumarin-oxadiazole derivatives. [wisdomlib.org]
- 7. Synthesis and biological evaluation of coumarin-1,3,4-oxadiazole hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
The Dawn of Precision Oncology and Ocular Therapeutics: A Technical Guide to Selective hCA XII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Carbonic Anhydrase XII (hCA XII) has emerged as a compelling therapeutic target in oncology and ophthalmology. Overexpressed in a variety of solid tumors and implicated in glaucoma, its selective inhibition presents a promising strategy for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of selective hCA XII inhibitors, detailing their mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to elucidate critical signaling pathways and experimental workflows, offering a clear and concise resource for researchers and drug development professionals in this burgeoning field.
Introduction: The Significance of hCA XII
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While several hCA isoforms are ubiquitous, hCA XII is a transmembrane enzyme that is overexpressed in various solid tumors as a consequence of the hypoxia-inducible factor-1 (HIF-1) signaling cascade.[2] This overexpression contributes to the acidification of the tumor microenvironment, promoting tumor progression, invasion, and metastasis.[3][4] Consequently, selective inhibition of hCA XII over off-target isoforms like hCA I and II is a key strategy in developing novel anticancer therapeutics.[2][5]
Beyond oncology, hCA XII is also a validated target for the treatment of glaucoma.[5][6] Inhibition of hCA XII in the ciliary body of the eye reduces the production of aqueous humor, leading to a decrease in intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy.[7][8]
This guide will delve into the specifics of targeting hCA XII, providing the necessary technical details to advance research and development of selective inhibitors.
Quantitative Data on Selective hCA XII Inhibitors
The development of potent and selective hCA XII inhibitors is a primary focus of current research. A variety of chemical scaffolds, including sulfonamides, coumarins, and carboxylic acids, have been investigated. The following tables summarize the inhibitory activity (Ki values in nM) of representative compounds against hCA XII and other key isoforms for comparative analysis. Lower Ki values indicate greater potency.
| Compound Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Vanillin Derivatives | Phenyl enone 6 | >10000 | >10000 | 121 | 38.4 | [2] |
| C-galactoside 2 | >10000 | 8940 | 48.7 | 65.2 | [2] | |
| Coumarins/Psoralens | EMAC10157 series | >10000 | >10000 | Submicromolar | Submicromolar | [3] |
| Carboxylic Acids | Compound 10 | >10000 | 1152 | 16 | 82.1 | [5] |
| GV2-20 | 103 | 9.8 | 21.3 | 45.3 | [5] | |
| Sulfonyl Semicarbazides | Compound 10 (4-nitro) | 1230 | 41.2 | 20.5 | 0.59 | [9] |
| Compound 13 (4-acetamido) | 1340 | 115 | 81.3 | 0.79 | [9] | |
| Azobenzenesulfonamides | Compound 4h | 112.4 | 6.6 | 105.3 | 9.6 | [10] |
| Compound 4i | 125.1 | 3.4 | 128.4 | 7.5 | [10] |
Signaling Pathways and Therapeutic Mechanisms
The therapeutic rationale for inhibiting hCA XII stems from its role in key signaling pathways that drive disease progression.
hCA XII in Hypoxic Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of hCA IX and hCA XII. These enzymes contribute to an acidic tumor microenvironment, which promotes cancer cell survival, proliferation, and invasion.[2][4] Selective inhibition of hCA XII can disrupt this process.
Involvement in Broader Cancer Signaling Networks
hCA XII expression and activity are also intertwined with other critical cancer signaling pathways, including the EGFR/PI3K and NF-κB pathways.[4] This highlights the potential for synergistic therapeutic approaches.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of selective hCA XII inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold standard method for determining the inhibitory activity of compounds against hCA isoforms.[3]
Principle: This assay measures the inhibition of the physiological CO₂ hydration reaction. The rate of the CA-catalyzed CO₂ hydration is monitored by the associated pH change in the reaction buffer using a pH indicator.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds dissolved in DMSO
-
Assay Buffer (e.g., 20 mM TRIS, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., 4-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the recombinant hCA isoforms in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.
-
Load one syringe of the stopped-flow apparatus with the hCA solution (with or without the inhibitor).
-
Load the second syringe with the CO₂-saturated water and buffer containing the pH indicator.
-
Initiate rapid mixing. The hydration of CO₂ catalyzed by the CA will produce protons, causing a pH drop and a corresponding change in the indicator's absorbance.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for 10–100 seconds.
-
For each inhibitor, at least six traces of the initial 5–10% of the reaction are used for assessing the initial velocity.
-
The uncatalyzed rates are subtracted from the total observed rates.
-
Inhibition constants (Ki) are obtained by non-linear least-squares methods.
Colorimetric Esterase Assay
This is a robust and inexpensive colorimetric assay well-suited for high-throughput screening of potential CA inhibitors.[1]
Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), into a yellow-colored product, 4-nitrophenol. The rate of this reaction can be monitored spectrophotometrically.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase isoforms
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at approximately 400-405 nm
Procedure:
-
Preparation:
-
Prepare serial dilutions of test compounds in DMSO in a separate plate.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Enzyme Control (100% activity): 188 µL Assay Buffer + 2 µL DMSO + 10 µL hCA.
-
Inhibitor Wells: 188 µL Assay Buffer + 2 µL of test compound in DMSO + 10 µL hCA.
-
Background Control (No Enzyme): 198 µL Assay Buffer + 2 µL DMSO.
-
Positive Inhibitor Control: 188 µL Assay Buffer + 2 µL of known inhibitor in DMSO + 10 µL hCA.
-
-
Assay Execution:
-
Add Assay Buffer, DMSO, and test compounds to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
Initiate the reaction by adding 10 µL of p-NPA substrate solution to all wells.
-
Immediately start kinetic measurements of absorbance at 400-405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Conclusion and Future Directions
The selective inhibition of hCA XII represents a highly promising therapeutic strategy for a range of diseases, most notably cancer and glaucoma. The continued development of potent and selective inhibitors, guided by the principles and methodologies outlined in this guide, holds the potential to deliver novel and effective treatments. Future research should focus on exploring novel chemical scaffolds, understanding the long-term effects of hCA XII inhibition, and identifying patient populations most likely to benefit from this targeted approach. The successful clinical development of a selective hCA XII inhibitor would mark a significant advancement in precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor lowers intraocular pressure | BioWorld [bioworld.com]
- 7. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Inhibition Assay of Human Carbonic Anhydrase II (hCAII)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3] Its involvement in pathologies such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug discovery.[4][5][6] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential inhibitors of hCAII. The described method is a robust and reproducible colorimetric assay suitable for high-throughput screening and detailed kinetic analysis.
Principle of the Assay
The enzymatic assay measures the esterase activity of hCAII.[1] The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the chromogenic product p-nitrophenol.[7] The formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[7][8] In the presence of an hCAII inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, commonly expressed as the half-maximal inhibitory concentration (IC50).[7]
Data Presentation
The inhibitory activities of test compounds against hCAII are summarized in the table below. The IC50 value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. The inhibition constant (Kᵢ) provides a measure of the binding affinity of the inhibitor to the enzyme.
| Compound | hCAII IC50 (nM) | hCAII Kᵢ (nM) | Reference Compound |
| Acetazolamide | 31 | 293.4 ± 46.4 | Yes |
| Methazolamide | 33 | Not Reported | Yes |
| Sulfanilamide | 4200 | Not Reported | Yes |
| Compound X | User-determined | User-determined | No |
Note: IC50 and Kᵢ values can vary depending on experimental conditions. The data for reference compounds are derived from published literature for comparative purposes.[2][8]
Experimental Protocols
This section provides a detailed methodology for performing the hCAII inhibitor enzymatic assay.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Test compounds (e.g., hCAII-IN-5)
-
Reference inhibitor (e.g., Acetazolamide)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Reagent Preparation
-
Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.
-
hCAII Enzyme Solution: Prepare a stock solution of hCAII in the assay buffer. The final concentration in the assay should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.
-
Test Compound and Reference Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compounds and reference inhibitor (Acetazolamide) in DMSO. Further dilute these stock solutions in assay buffer to achieve the desired final concentrations for the assay.
Assay Procedure
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCAII enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCAII enzyme solution + 10 µL of test compound or reference inhibitor solution at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCAII enzyme solution + 10 µL of the solvent (e.g., DMSO) used for the compounds.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at room temperature, taking readings every 60 seconds.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank wells from all other wells to correct for background absorbance.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme control well and V_inhibitor is the rate of the inhibitor well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Catalytic Mechanism of hCAII
The diagram below illustrates the catalytic mechanism of hCAII, which involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[9][10]
Caption: Catalytic cycle of human Carbonic Anhydrase II.
Experimental Workflow for hCAII Inhibition Assay
The following diagram outlines the key steps in the in vitro hCAII inhibition assay.
Caption: Workflow for the hCAII in vitro inhibition assay.
Inhibitor Binding to hCAII Active Site
This diagram illustrates the general mechanism of a sulfonamide-based inhibitor binding to the zinc ion in the active site of hCAII.
Caption: Binding of a sulfonamide inhibitor to the hCAII active site.
References
- 1. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for hCAII-IN-5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This catalytic activity is vital for maintaining acid-base balance, facilitating respiratory gas exchange, and modulating ion transport.[1][3] Dysregulation of hCAII activity has been implicated in various pathologies, including glaucoma, osteopetrosis, and notably, cancer.[1] In the context of oncology, hCAII contributes to the regulation of intracellular pH (pHi), which is often altered in tumor cells to favor proliferation, survival, and metastasis.[4][5]
hCAII-IN-5 is a potent and specific inhibitor of human Carbonic Anhydrase II. As a member of the sulfonamide class of inhibitors, it directly interacts with the zinc ion in the active site of the enzyme, thereby blocking its catalytic function.[6] By inhibiting hCAII, this compound disrupts the delicate pH balance within cancer cells, leading to intracellular acidification, which in turn can trigger downstream effects such as the induction of apoptosis and inhibition of cell proliferation.[7][8] These characteristics make this compound a valuable tool for investigating the role of hCAII in cancer biology and a potential lead compound for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to evaluate its effects on cancer cell proliferation, apoptosis, and intracellular pH.
Mechanism of Action of hCAII and its Inhibition
Carbonic Anhydrase II catalyzes the rapid interconversion of CO2 and H2O to bicarbonate (HCO3-) and a proton (H+). This reaction is fundamental to maintaining pH homeostasis. In many cancer cells, metabolic reprogramming leads to increased production of acidic byproducts. To counteract this, cancer cells often upregulate CAs, including CAII, to maintain a neutral to slightly alkaline intracellular pH, which is optimal for enzymatic activities driving cell growth and proliferation, while contributing to an acidic tumor microenvironment.[5][9]
This compound, as a sulfonamide-based inhibitor, mimics the transition state of the CO2 hydration reaction. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, preventing the binding and catalysis of its natural substrates.[6] This inhibition leads to a decrease in the intracellular buffering capacity, resulting in the accumulation of protons and a subsequent drop in intracellular pH. This intracellular acidification can disrupt cellular processes and trigger apoptotic pathways.[7][8]
Quantitative Data
The following table summarizes the inhibitory activity of a representative CAII inhibitor, Acetazolamide (used here as a surrogate for this compound), against various cancer cell lines. This data is provided for comparative purposes to guide starting concentrations for experiments with this compound.
| Cell Line | Assay Type | IC50 Value | Reference |
| HT-29 (Colon Cancer) | Cell Viability | 53.78 µM | [3] |
| Hep-2 (Laryngeal Cancer) | Cell Viability | Significant reduction with 10 nM & 50 nM | [3] |
| H-727 (Bronchial Carcinoid) | Cell Viability | 117 µM (7 days) | [10] |
| H-720 (Bronchial Carcinoid) | Cell Viability | 166 µM (7 days) | [10] |
| SH-SY5Y (Neuroblastoma) | Cell Viability | 45 µM (48h) | [11] |
| HeLa (Cervical Cancer) | Apoptosis Induction | Effective at 10-50 µM | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol enables the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the proliferation assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Intracellular pH (pHi) Measurement
This protocol describes how to measure changes in intracellular pH in response to this compound treatment using a fluorescent pH indicator dye.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Black, clear-bottom 96-well plates or coverslips for microscopy
-
BCECF-AM or SNARF-1 AM fluorescent dye
-
Hank's Balanced Salt Solution (HBSS)
-
Nigericin (for calibration)
-
High K+ calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with 2-5 µM BCECF-AM or SNARF-1 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Compound Treatment: Add HBSS containing the desired concentration of this compound or vehicle control to the cells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity using a microplate reader or microscope.
-
For BCECF, measure the ratio of emission intensity at 535 nm with excitation at 490 nm and 440 nm.
-
For SNARF-1, measure the ratio of emission intensity at 580 nm and 640 nm with excitation at 514 nm.
-
-
Record the fluorescence ratio over time to monitor the change in pHi.
-
Calibration: At the end of the experiment, create a calibration curve by treating the cells with a high K+ buffer containing 10 µM nigericin at different known pH values. This will equilibrate the intracellular and extracellular pH.
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios of the experimental samples into pHi values. Plot the change in pHi over time for treated and control cells.
Visualizations
Caption: CAII inhibition by this compound leads to intracellular acidification, which in turn promotes apoptosis and inhibits cell proliferation.
Caption: Step-by-step workflow for determining the effect of this compound on cell proliferation using the MTT assay.
Caption: The logical cascade from this compound binding to its target to the ultimate cellular outcomes.
References
- 1. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Inhibition Constant (Ki) of hCAXII-IN-5 for hCAXII
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The isoform hCAXII is a transmembrane, tumor-associated enzyme that is overexpressed in various cancers, contributing to the acidic tumor microenvironment and promoting tumor progression.[3][4] Therefore, selective inhibitors of hCAXII are promising candidates for anticancer therapies. This document provides detailed application notes and protocols for determining the inhibition constant (Ki) of a selective inhibitor, hCAXII-IN-5, for the human carbonic anhydrase XII (hCAXII) isoform.
hCAXII-IN-5 is a potent and selective inhibitor of hCAXII.[5] Understanding its binding affinity, quantified by the inhibition constant (Ki), is crucial for its development as a therapeutic agent. A lower Ki value indicates a higher binding affinity and greater potency of the inhibitor.[6]
Data Presentation
The inhibitory activity of hCAXII-IN-5 against various human carbonic anhydrase isoforms is summarized in the table below. This data highlights the selectivity of the compound for hCAXII.
| Isoform | Ki (nM) |
| hCAI | >10000 |
| hCAII | >10000 |
| hCAIX | 286.1 |
| hCAXII | 1.0 |
| Data sourced from MedChemExpress.[5] |
Experimental Protocols
The determination of the inhibition constant (Ki) for hCAXII-IN-5 against hCAXII can be achieved using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Materials and Reagents:
-
Recombinant human carbonic anhydrase XII (hCAXII)
-
hCAXII-IN-5
-
HEPES buffer (20 mM, pH 7.4)
-
NaClO₄ (100 mM)
-
Phenol Red (pH indicator)
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Protocol for Stopped-Flow CO₂ Hydrase Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM HEPES buffer containing 100 mM NaClO₄, adjusted to pH 7.4.
-
Enzyme Solution: Prepare a stock solution of recombinant hCAXII in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Inhibitor Stock Solution: Prepare a stock solution of hCAXII-IN-5 in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the hCAXII-IN-5 stock solution in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Indicator Solution: Prepare a solution of Phenol Red in the assay buffer.
-
Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.
-
-
Enzyme Inhibition Assay:
-
Set up the stopped-flow instrument to monitor the change in absorbance of Phenol Red at its λmax (wavelength of maximum absorbance), which is pH-dependent.
-
In one syringe of the stopped-flow apparatus, mix the hCAXII enzyme solution, the indicator solution, and a specific concentration of the hCAXII-IN-5 working solution (or assay buffer for the uninhibited control).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.
-
Record the decrease in absorbance over time as the hydration of CO₂ by hCAXII produces protons, leading to a pH drop and a color change of the indicator.
-
Repeat the measurement for a range of hCAXII-IN-5 concentrations.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the initial linear portion of the absorbance versus time curve for each inhibitor concentration.
-
Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the substrate.[7] The determination of Km for CO₂ should be performed in a separate experiment by measuring the initial reaction rates at various CO₂ concentrations.
-
Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of hCAXII-IN-5.
Signaling Pathway of Carbonic Anhydrase Catalysis and Inhibition
Caption: Carbonic anhydrase catalysis and its inhibition.
References
- 1. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring hCAII-IN-5 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a critical role in fundamental physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and ion exchange.[1][3][4][5] Given its involvement in various pathologies, including glaucoma, epilepsy, and some cancers, hCAII is a significant therapeutic target.[2][6]
hCAII-IN-5 is a novel, potent, and selective inhibitor of hCAII. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, focusing on preclinical models of epilepsy and pharmacokinetic analysis. The methodologies described herein are designed to provide a robust framework for assessing the therapeutic potential of hCAII inhibitors.
Principles of hCAII Inhibition
The catalytic activity of hCAII relies on a zinc-bound hydroxide ion that acts as a nucleophile to attack carbon dioxide.[7][8] Many inhibitors, particularly those from the sulfonamide class, function by coordinating to this zinc ion, displacing the hydroxide and preventing the catalytic cycle.[1][9] The efficacy of an inhibitor like this compound in vivo depends not only on its direct enzymatic inhibition but also on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which determine its ability to reach and engage the target enzyme in relevant tissues.
Signaling and Catalytic Pathway of hCAII
The primary function of hCAII is to maintain acid-base balance by catalyzing the interconversion of CO2 and bicarbonate. This process is crucial for pH regulation in various tissues.[5] Beyond its catalytic role, hCAII can engage in non-catalytic functions, such as facilitating lactate transport in cancer cells through interactions with monocarboxylate transporters.[1][9]
Experimental Protocols
Protocol 1: Anticonvulsant Efficacy in a Mouse Model
This protocol is designed to assess the in vivo efficacy of this compound in preventing seizures, a known therapeutic application for carbonic anhydrase inhibitors.[6] The audiogenic seizure-prone DBA/2 mouse model is a suitable choice for this evaluation.[6]
Methodology:
-
Animal Model: Male DBA/2 mice, 8-10 weeks old.
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).
-
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Acetazolamide, 50 mg/kg)
-
-
Drug Administration: Administer the formulated compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Seizure Induction: At the time of expected peak plasma concentration (e.g., 30-60 minutes post-dose), place each mouse individually into a sound-attenuated chamber. Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.
-
Endpoint Measurement: Observe the mice for 60 seconds and score the seizure severity based on the following scale:
-
0: No response
-
1: Wild running
-
2: Clonic seizure
-
3: Tonic seizure
-
4: Respiratory arrest/death
-
-
Data Analysis: The primary endpoint is the percentage of mice protected from tonic seizures. Analyze the data using Fisher's exact test or a similar statistical method to compare treated groups with the vehicle control. Calculate the ED₅₀ (effective dose protecting 50% of animals).
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Animals Protected from Tonic Seizure (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 0% | - |
| This compound | 10 | 10 | 20% | 0.47 |
| This compound | 30 | 10 | 60% | <0.05 |
| This compound | 100 | 10 | 90% | <0.01 |
| Acetazolamide | 50 | 10 | 80% | <0.01 |
Protocol 2: Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats, which is crucial for understanding its systemic exposure and designing effective dosing regimens.[10]
Methodology:
-
Animal Model: Male Wistar rats, 250-300g.
-
Housing: As described in Protocol 1.
-
This compound Formulation: Prepare a solution or suspension of this compound suitable for intravenous (i.v.) and oral (p.o.) administration.
-
Dosing:
-
Intravenous (i.v.): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.): Administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the saphenous vein into EDTA-coated tubes at the following time points:
-
i.v.: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
p.o.: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Data Presentation:
| Parameter | Unit | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cₘₐₓ | ng/mL | 1500 ± 210 | 950 ± 150 |
| Tₘₐₓ | h | 0.08 | 1.0 ± 0.5 |
| AUC₀₋ₜ | ng·h/mL | 2800 ± 350 | 4500 ± 600 |
| AUC₀₋ᵢₙ𝒻 | ng·h/mL | 2850 ± 360 | 4650 ± 620 |
| t₁/₂ | h | 3.5 ± 0.8 | 4.0 ± 1.1 |
| CL | L/h/kg | 0.70 ± 0.09 | - |
| Vd | L/kg | 3.5 ± 0.6 | - |
| F (%) | % | - | 81.6 |
Protocol 3: Advanced Non-Invasive Measurement of Target Engagement
For a more direct and non-invasive assessment of hCAII activity in vivo, particularly in the brain, ¹³C magnetic resonance spectroscopy (MRS) can be employed.[11][12] This advanced technique measures the catalytic rate of exchange between CO₂ and HCO₃⁻.
Principle:
¹³C MRS with magnetization transfer can directly quantify the activity of carbonic anhydrase in living tissue.[11] By monitoring the exchange between ¹³C-labeled bicarbonate and CO₂, the technique provides a direct readout of enzyme activity. A reduction in the exchange rate following administration of this compound would indicate successful target engagement. While technically demanding, this method offers invaluable insight into the pharmacodynamics of the inhibitor at the site of action.[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel hCAII inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats | Research Results in Pharmacology [rrpharmacology.ru]
- 11. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
hCAII-IN-5 as a chemical probe for hCAXII function
Important Note: Contrary to the topic of the original request, a thorough review of the scientific literature reveals that hCAII-IN-5 is not a validated chemical probe for human carbonic anhydrase XII (hCAXII) function. The primary research publication describing this compound, also identified as compound 12h , only reports its inhibitory activity against human carbonic anhydrase II (hCA II) and β-glucuronidase.[1] There is no published data on the inhibitory effect of this compound on hCAXII. Therefore, the following application notes and protocols are based solely on its documented activity as an inhibitor of hCA II.
Overview of this compound
This compound (compound 12h) is a novel coumarin-based 4H,5H-pyrano[3,2-c]chromene derivative.[1] It has been identified as a potent inhibitor of the cytosolic human carbonic anhydrase isoform II (hCA II).[1] Its utility as a chemical probe is currently limited to the study of hCA II function.
Data Presentation
The inhibitory activity of this compound against hCA II is summarized in the table below.
| Compound | Target | IC50 (μM) |
| This compound (12h) | hCA II | 4.55 ± 0.22 |
Data sourced from Arif et al., ACS Omega, 2022.[1]
Experimental Protocols
The following is a detailed protocol for the in vitro inhibition assay of hCA II, as described in the primary literature for this compound.[1]
In Vitro hCA II Inhibition Assay
This protocol is adapted from the methodology used to determine the inhibitory potency of this compound.[1]
Materials:
-
hCA II enzyme
-
This compound (or other test inhibitors)
-
4-Nitrophenyl acetate (NPA) (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II enzyme in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.
-
Prepare stock solutions of this compound and any control inhibitors in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the hCA II enzyme solution to each well.
-
Add 10 µL of the test inhibitor solution (this compound) at various concentrations to the respective wells. For the control, add 10 µL of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding 10 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader. The product of the enzymatic reaction, 4-nitrophenol, absorbs at this wavelength.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for the in vitro hCA II inhibition assay.
Conclusion
This compound is a documented inhibitor of hCA II. However, its activity against other carbonic anhydrase isoforms, particularly hCAXII, has not been reported in the scientific literature. Therefore, while it can serve as a chemical probe for studying hCA II, it is not a suitable tool for investigating the function of hCAXII. Researchers seeking to probe hCAXII function should select inhibitors with known and preferably selective inhibitory activity against this specific isoform.
References
Application Notes and Protocols: The Role of Carbonic Anhydrase IX Inhibitors in Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen tension in solid tumors, is a critical driver of cancer progression, metastasis, and resistance to therapy.[1] A key protein upregulated in response to hypoxia via the hypoxia-inducible factor 1α (HIF-1α) is carbonic anhydrase IX (CAIX).[2] CAIX is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular alkalization, promoting cell survival and proliferation, while acidifying the extracellular space, which facilitates invasion and immune evasion.[5][6]
Given its limited expression in normal tissues and significant upregulation in a variety of tumors, CAIX has emerged as a promising therapeutic target.[2] Small molecule inhibitors targeting CAIX have been developed to counteract its pro-tumorigenic functions. This document provides detailed application notes and protocols for the use of CAIX inhibitors in hypoxia research, with a focus on SLC-0111, a well-characterized and clinically evaluated inhibitor.[3][7] While the specific inhibitor "hCAII-IN-5" is not prominently documented in hypoxia research literature, the principles and protocols described herein are broadly applicable to potent and selective CAIX inhibitors.
Mechanism of Action of CAIX in Hypoxia
Under hypoxic conditions, cancer cells shift their metabolism towards glycolysis, leading to an increased production of acidic metabolites like lactic acid.[1][8] To avoid intracellular acidosis and maintain a pH conducive to survival and proliferation, cancer cells upregulate pH-regulating proteins, including CAIX.[6][9] CAIX, with its catalytic domain facing the extracellular space, converts CO2 into bicarbonate (HCO3-) and protons (H+). The bicarbonate is transported into the cell to buffer intracellular pH, while the protons contribute to the acidification of the tumor microenvironment.[5][6] This acidic extracellular environment promotes tumor invasion, metastasis, and suppresses the activity of immune cells.[5]
Caption: Signaling pathway of CAIX under hypoxia and the inhibitory action of SLC-0111.
Quantitative Data
The efficacy of a CAIX inhibitor is determined by its potency and selectivity. The following tables summarize key quantitative data for the representative inhibitor SLC-0111 and a novel analog.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) | Reference |
| hCAIX | 45 nM | [1] |
| hCAXII | 4.5 nM | [1] |
| hCAI | >10,000 nM | [1] |
| hCAII | >10,000 nM | [1] |
Table 2: Cytotoxicity (IC50) of SLC-0111 and a Novel Analog (Pyr) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| SLC-0111 | HT-29 (Colon) | 13.53 | [10] |
| SLC-0111 | MCF7 (Breast) | 18.15 | [10] |
| SLC-0111 | PC3 (Prostate) | 8.71 | [10] |
| Pyr | HT-29 (Colon) | 27.74 | [10] |
| Pyr | MCF7 (Breast) | 11.20 | [10] |
| Pyr | PC3 (Prostate) | 8.36 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of CAIX inhibitors in hypoxia research.
Induction of Hypoxia in Cell Culture
A controlled hypoxic environment is crucial for studying the effects of CAIX inhibitors.
Caption: Workflow for inducing hypoxia and treating cells with a CAIX inhibitor.
Materials:
-
Hypoxia incubator or a modular incubator chamber
-
Gas mixture (typically 1-2% O2, 5% CO2, balance N2)
-
Cell culture plates and media
Protocol:
-
Culture cells to the desired confluency under normoxic conditions (standard incubator with 5% CO2).
-
Place the cell culture plates into the hypoxia chamber or incubator.
-
Set the gas mixture to the desired oxygen concentration (e.g., 1% O2).
-
Allow the chamber to equilibrate for at least 24-48 hours to ensure HIF-1α stabilization and CAIX expression.
-
Introduce the CAIX inhibitor (e.g., SLC-0111) at the desired concentrations to the cell culture medium.
-
Incubate for the desired treatment period under continuous hypoxic conditions before proceeding with downstream assays.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of CAIX inhibitors on cell migration.
Materials:
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer by gently scraping the cells in a straight line with a sterile pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the CAIX inhibitor at various concentrations. Include a vehicle control.
-
Place the plate under hypoxic conditions.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the wound at different time points using image analysis software (e.g., ImageJ) to quantify the rate of cell migration.
3D Spheroid Culture
Spheroids better mimic the 3D architecture and physiological gradients of tumors, including a hypoxic core.
Materials:
-
Ultra-low attachment round-bottom plates or hanging drop plates
-
Cell culture medium
Protocol:
-
Prepare a single-cell suspension of your cancer cell line.
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment plates or onto the surface of a hanging drop plate lid.
-
Allow spheroids to form over 24-72 hours in a standard incubator.
-
Once formed, transfer the spheroids to a new plate and add medium containing the CAIX inhibitor or vehicle control.
-
Culture the spheroids under hypoxic conditions for the desired duration.
-
Analyze spheroid growth by measuring their diameter over time. Spheroid viability and invasion can be assessed using various staining methods and matrix gels, respectively.
Intracellular pH (pHi) Measurement
This protocol measures the effect of CAIX inhibition on the cell's ability to regulate its internal pH.
Materials:
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Ringer solution or appropriate buffer
-
Nigericin (for calibration)
-
Fluorescence microscope
Protocol:
-
Grow cells on glass coverslips under normoxic or hypoxic conditions.
-
Treat the cells with the CAIX inhibitor for the desired time.
-
Incubate the cells with 2 µM BCECF-AM in Ringer solution for 10-20 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a fluorescence microscope.
-
Measure the fluorescence intensity at two excitation wavelengths (~490 nm and ~440 nm, with emission at ~535 nm).
-
The ratio of the fluorescence intensities (490/440) is used to determine the pHi.
-
Perform a calibration curve at the end of each experiment using a high-potassium buffer containing nigericin at different pH values (e.g., 6.0 to 8.0).
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate at which cells acidify their surrounding medium, largely as a result of lactic acid production from glycolysis.
Caption: Experimental workflow for an extracellular acidification rate (ECAR) assay.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
XF cell culture microplates
-
Bicarbonate-free assay medium
-
Oligomycin, 2-deoxy-D-glucose (2-DG)
Protocol:
-
Seed cells in an XF cell culture microplate and allow them to adhere.
-
Expose the plate to hypoxic conditions for 24 hours to induce CAIX expression.
-
One hour before the assay, replace the culture medium with bicarbonate-free assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with oligomycin and 2-DG. The CAIX inhibitor can be added to the assay medium or injected during the assay.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol to measure baseline ECAR.
-
Sequential injections of oligomycin (to inhibit mitochondrial ATP production and force cells to rely on glycolysis) and 2-DG (a glycolysis inhibitor) will allow for the determination of glycolytic capacity and non-glycolytic acidification.
-
Analyze the data to determine the effect of the CAIX inhibitor on extracellular acidification under hypoxia.
Conclusion
The inhibition of carbonic anhydrase IX is a promising strategy for targeting hypoxic tumors. The protocols and data presented here provide a framework for researchers to investigate the effects of CAIX inhibitors like SLC-0111 in various in vitro models of hypoxia. By utilizing these methods, scientists can further elucidate the role of CAIX in cancer progression and contribute to the development of novel anticancer therapies.
References
- 1. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 3. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 4. Intracellular pH Measurement [bio-protocol.org]
- 5. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 6. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. Hypoxia Onset in Mesenchymal Stem Cell Spheroids: Monitoring With Hypoxia Reporter Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Application Notes and Protocols: Methodology for Assessing Off-Target Effects of hCAII-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Small molecule inhibitors of hCAII, such as the hypothetical compound hCAII-IN-5, are of significant therapeutic interest for various conditions. However, a critical aspect of preclinical drug development is the comprehensive assessment of off-target effects to ensure compound selectivity and minimize potential toxicity.[4][5] Off-target interactions occur when a drug binds to and modulates the activity of proteins other than its intended target, which can lead to unforeseen biological consequences and adverse effects.[6] This document provides a detailed methodology for assessing the off-target effects of this compound, encompassing both in silico and experimental approaches.
In Silico Off-Target Profiling
Computational methods provide a valuable first-pass assessment of potential off-target interactions, helping to prioritize experimental validation.[4][5]
Protocol: In Silico Target Prediction
Objective: To computationally screen this compound against a large database of protein targets to predict potential off-target interactions based on chemical structure similarity and other physicochemical properties.
Methodology:
-
Compound Preparation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Database Selection: Utilize publicly available and commercial databases for target prediction, such as:
-
SwissTargetPrediction
-
ChEMBL
-
BindingDB
-
SuperTarget
-
-
Prediction Submission: Submit the structure of this compound to the selected platforms.
-
Data Analysis:
-
Collect the list of predicted off-targets.
-
Prioritize targets based on prediction scores, confidence levels, and biological relevance. Pay close attention to other zinc-containing metalloenzymes and proteins with similar active site architecture.
-
Filter results to focus on human orthologs.
-
Data Presentation: Predicted Off-Target Profile of this compound
Summarize the in silico findings in a structured table for clear interpretation and prioritization.
| Predicted Off-Target | Target Class | Prediction Score | Rationale for Concern | Priority for Experimental Validation |
| Example: HDAC6 | Zinc-dependent deacetylase | 0.85 | Structurally related metalloenzyme | High |
| Example: CAIX | Carbonic Anhydrase Isoform | 0.95 | High sequence and structural homology | High |
| Example: EGFR | Tyrosine Kinase | 0.45 | Unrelated target class | Low |
| ... | ... | ... | ... | ... |
In Vitro Off-Target Assessment
Experimental validation of predicted off-targets and broad profiling against panels of purified proteins are essential to confirm and identify unintended molecular interactions.
Protocol: Broad Kinase Panel Screening
Objective: To assess the inhibitory activity of this compound against a diverse panel of human kinases, a common source of off-target effects for small molecules.
Methodology:
-
Panel Selection: Choose a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel (e.g., >400 kinases).
-
Compound Submission: Provide this compound at a high concentration (e.g., 10 µM) for initial single-point screening.
-
Assay Principle: Assays are typically radiometric (e.g., ³³P-ATP) or fluorescence-based, measuring the phosphorylation of a substrate by each kinase in the presence and absence of the inhibitor.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to a vehicle control.
-
Identify "hits" (e.g., >50% inhibition).
-
For significant hits, perform follow-up dose-response studies to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol: Carbonic Anhydrase Isoform Selectivity Profiling
Objective: To determine the selectivity of this compound against other human carbonic anhydrase isoforms.
Methodology:
-
Enzyme Source: Obtain purified recombinant human carbonic anhydrase isoforms (e.g., CAI, CAIV, CAIX, CAXII).
-
Assay Principle: Utilize a stopped-flow spectrophotometric assay to measure the inhibition of CO2 hydration. This assay monitors the change in pH using a colorimetric indicator.
-
Procedure:
-
Pre-incubate each CA isoform with varying concentrations of this compound.
-
Initiate the reaction by adding a CO2-saturated buffer.
-
Measure the initial rate of the reaction by monitoring the absorbance change over time.
-
-
Data Analysis:
-
Calculate the Ki (inhibition constant) for each isoform.
-
Determine the selectivity ratio by comparing the Ki for hCAII to the Ki for other isoforms.
-
Data Presentation: In Vitro Selectivity Profile of this compound
Organize the quantitative data from in vitro assays into a clear, comparative table.
| Target | IC50 / Ki (nM) | Selectivity (Fold vs. hCAII) |
| hCAII (On-Target) | [Insert Value] | 1 |
| hCAI | [Insert Value] | [Calculate] |
| hCAIV | [Insert Value] | [Calculate] |
| hCAIX | [Insert Value] | [Calculate] |
| hCAXII | [Insert Value] | [Calculate] |
| Example Kinase Hit 1 | [Insert Value] | [Calculate] |
| ... | ... | ... |
Cellular Off-Target Validation
Assessing the effects of this compound in a cellular context is crucial to understand the physiological consequences of potential off-target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of this compound by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat each aliquot to a different temperature (e.g., 40°C to 70°C).
-
-
Protein Separation and Detection:
-
Centrifuge the heated samples to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis (Melt-CETSA).
-
-
Data Analysis:
-
Generate melting curves for proteins of interest. A shift in the melting curve in the presence of this compound indicates direct target engagement.
-
Protocol: Phenotypic Screening and Genetic Validation
Objective: To determine if the observed cellular phenotype is a direct result of hCAII inhibition or a potential off-target effect.
Methodology:
-
Phenotypic Assay: Establish a robust cellular assay where hCAII inhibition by a known selective inhibitor elicits a measurable phenotype.
-
Comparative Analysis:
-
Test this compound in the phenotypic assay.
-
Compare the phenotype induced by this compound with that of a structurally distinct hCAII inhibitor. Discrepancies may suggest off-target effects.[6]
-
-
Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of hCAII in the chosen cell line.
-
Assess if the genetic removal of hCAII recapitulates the phenotype observed with this compound. A mismatch between the pharmacological and genetic results points to potential off-target activity.[6]
-
Visualization of Methodologies and Pathways
Experimental Workflow
Caption: Workflow for assessing off-target effects of this compound.
Representative Signaling Pathway: pH Regulation
Caption: On-target vs. potential off-target signaling of this compound.
Summary and Conclusion
A systematic and multi-faceted approach is imperative for the robust characterization of off-target effects of this compound. The combination of in silico prediction, in vitro biochemical assays, and cellular validation techniques provides a comprehensive framework to identify and quantify unintended molecular interactions. The data generated from these protocols will be instrumental in building a detailed selectivity profile, guiding lead optimization efforts, and ultimately ensuring the development of a safe and effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Tumor pH Regulation Using hCAII-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is characterized by a reversed pH gradient, with an acidic extracellular space (pHe) and a neutral to alkaline intracellular pH (pHi). This aberrant pH landscape is crucial for tumor progression, metastasis, and resistance to therapy. Carbonic anhydrases (CAs), particularly the cytosolic isoform CAII, are key enzymes in regulating this pH dysregulation.[1][2] Human carbonic anhydrase II (hCAII) catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby influencing both pHi and pHe.[2] Upregulation of CAII has been observed in various cancers, where it is believed to facilitate the efflux of acid from tumor cells, contributing to the maintenance of a pHi that is permissive for proliferation while acidifying the extracellular milieu.[3]
hCAII-IN-5 is a potent and selective inhibitor of human carbonic anhydrase II. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of CAII in tumor pH regulation and to explore its potential as a therapeutic target.
This compound: A Selective Inhibitor of Carbonic Anhydrase II
This compound is a valuable research tool for dissecting the specific contribution of CAII to tumor acidosis. Its selectivity allows for the targeted inhibition of this cytosolic isoform, minimizing off-target effects on other CAs, such as the transmembrane, tumor-associated CAIX and CAXII.
Quantitative Data for this compound and Other Relevant CA Inhibitors
| Compound | Target | Type of Inhibition | IC50 / Ki | Selectivity | Reference |
| This compound | hCAII | Not Specified | IC50: 4.55 μM | Selective for hCAII | [4] |
| Acetazolamide | hCAII (and other CAs) | Not Specified | Ki: 3.3–12 nM | Non-selective | [5] |
| hCAIX-IN-5 | hCAIX | Not Specified | Ki: 829.1 nM | Selective for hCAIX over hCAI, hCAII, and hCAIV | [6][7] |
| hCAXII-IN-5 | hCAXII | Not Specified | Ki: 1.0 nM | Highly selective for hCAXII over hCAI, hCAII, and hCAIX | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of hCAII in tumor pH regulation and the mechanism of its inhibition by this compound.
Caption: hCAII catalyzes CO₂ hydration, contributing to intracellular pH maintenance and extracellular acidification, which is inhibited by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on tumor cell physiology.
In Vitro hCAII Enzyme Activity Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified hCAII.
Materials:
-
Recombinant Human Carbonic Anhydrase II (hCAII)
-
This compound
-
Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)
-
Substrate: 4-Nitrophenyl Acetate (4-NPA)
-
96-well plate
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide).
-
Add the hCAII enzyme solution to all wells except for the background control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., overexpressing hCAII)
-
Complete cell culture medium
-
This compound
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Intracellular and Extracellular pH
This experiment directly measures the impact of this compound on the pH of the tumor microenvironment.
Materials:
-
Cancer cell line cultured as 2D monolayers or 3D spheroids
-
pH-sensitive fluorescent dyes (e.g., BCECF-AM for pHi, SNARF-1 for pHe)
-
This compound
-
Fluorescence microscope or plate reader
Protocol for pHi Measurement:
-
Culture cells on glass-bottom dishes or in a 96-well plate.
-
Load the cells with BCECF-AM according to the manufacturer's protocol.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Measure the fluorescence intensity at the excitation wavelengths for the protonated and deprotonated forms of the dye.
-
Calculate the ratio of the fluorescence intensities and convert it to a pH value using a calibration curve.
Protocol for pHe Measurement:
-
Culture cells to form a confluent monolayer or spheroids.
-
Add a pH-sensitive dye that remains in the extracellular space (e.g., SNARF-1) to the culture medium.
-
Treat the cells with this compound.
-
Measure the fluorescence of the supernatant or the medium surrounding the spheroid.
-
Determine the pHe using a calibration curve.
In Vivo Tumor Growth Studies
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Longitudinal Measurements of Intra- and Extracellular pH Gradient in a Rat Model of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hCAIX-IN-5 | Carbonic Anhydrase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Co-crystallization of Human Carbonic Anhydrase XII (hCAXII) with the Selective Inhibitor hCAII-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers, making it a compelling target for anti-cancer drug development. The enzyme's catalytic domain is located extracellularly, where it contributes to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. The development of selective hCAXII inhibitors is a promising therapeutic strategy. This document provides detailed protocols for the co-crystallization of the extracellular domain of hCAXII with a potent and selective coumarin-based inhibitor, hCAII-IN-5. It is important to note that while the inhibitor is named this compound, it exhibits remarkable selectivity for hCAXII, with a reported inhibition constant (Ki) of 1.0 nM, compared to over 10,000 nM for hCAII.[1] The successful co-crystallization and subsequent structure determination of the hCAXII-inhibitor complex are crucial steps in structure-based drug design, enabling the visualization of the inhibitor's binding mode and facilitating the development of next-generation therapeutics with improved potency and selectivity.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Human Carbonic Anhydrase XII (hCAXII) | [1] |
| Ki (hCAXII) | 1.0 nM | [1] |
| Ki (hCAIX) | 286.1 nM | [1] |
| Ki (hCAII) | >10,000 nM | [1] |
| Ki (hCAI) | >10,000 nM | [1] |
| Chemical Class | Coumarin-linked 1,2,4-oxadiazole | [1] |
Table 2: Crystallization Conditions for hCAXII
| Parameter | Apo-hCAXII Condition | Co-crystallization with this compound (Starting Condition) |
| Protein Concentration | 7 mg/mL | 7 mg/mL |
| Protein Buffer | 10 mM Tris-sulfate, pH 7.5 | 10 mM Tris-sulfate, pH 7.5 |
| Inhibitor Concentration | - | 1 mM (in DMSO, final 1% v/v) |
| Precipitant | 3-5% (w/v) PEG 8000, 0.1 M Sodium Acetate, pH 4.8 | 3-5% (w/v) PEG 8000, 0.1 M Sodium Acetate, pH 4.8 |
| Method | Hanging Drop Vapor Diffusion | Hanging Drop Vapor Diffusion |
| Temperature | 4°C | 4°C |
| Drop Ratio (Protein:Precipitant) | 2 µL : 2 µL | 2 µL : 2 µL |
| Incubation Time | 1-3 weeks | 1-3 weeks |
Experimental Protocols
Expression and Purification of the Extracellular Domain of hCAXII
A bacterial expression system can be utilized to produce the extracellular domain of human hCAXII.
Materials:
-
Expression vector containing the cDNA for the extracellular domain of hCAXII
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) Buffer (10 mM Tris-sulfate, pH 7.5)
-
SEC column (e.g., Superdex 75)
Protocol:
-
Transform the hCAXII expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged hCAXII with Elution Buffer.
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC Buffer.
-
Pool the fractions containing pure hCAXII, concentrate to 7 mg/mL, and verify purity by SDS-PAGE.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Dissolve this compound powder in 100% DMSO to prepare a 100 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Co-crystallization of hCAXII with this compound
The hanging drop vapor diffusion method is recommended for the co-crystallization of the hCAXII-inhibitor complex.[2]
Materials:
-
Purified hCAXII protein (7 mg/mL in 10 mM Tris-sulfate, pH 7.5)
-
This compound stock solution (100 mM in DMSO)
-
Precipitant Solution (3-5% (w/v) PEG 8000, 0.1 M Sodium Acetate, pH 4.8)
-
24-well crystallization plates
-
Siliconized glass cover slips
Protocol:
-
Prepare the protein-inhibitor complex by adding the this compound stock solution to the purified hCAXII protein solution to a final inhibitor concentration of 1 mM. The final DMSO concentration should not exceed 1% (v/v) to minimize its effect on crystallization. Incubate the mixture on ice for 1 hour.
-
Pipette 1 mL of the Precipitant Solution into the reservoir of a 24-well crystallization plate.
-
On a siliconized cover slip, mix 2 µL of the protein-inhibitor complex solution with 2 µL of the Precipitant Solution to form the crystallization drop.
-
Invert the cover slip and seal the reservoir of the crystallization plate.
-
Incubate the plate at 4°C and monitor for crystal growth over several days to weeks. Crystals are expected to appear within 1 to 3 weeks.[2]
Mandatory Visualizations
Caption: Experimental workflow for the co-crystallization of hCAXII with this compound.
Caption: Logical relationship from target protein to structure-based drug design.
References
Troubleshooting & Optimization
troubleshooting hCAII-IN-5 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with hCAII-IN-5 insolubility in aqueous buffers.
Troubleshooting Guides
Issue: Precipitation or cloudiness observed when diluting DMSO stock of this compound into aqueous buffer.
This is a common issue for compounds with low aqueous solubility. The following steps provide a systematic approach to troubleshoot and optimize the solubility of this compound for your experiments.
Initial Assessment:
-
Visual Inspection: Carefully observe the solution after diluting the this compound DMSO stock into your aqueous buffer. Note the extent of precipitation (e.g., fine precipitate, large aggregates, cloudiness).
-
Microscopy: If possible, examine a small aliquot of the solution under a microscope to confirm the presence of precipitate.
Troubleshooting Workflow:
The following diagram illustrates a step-by-step workflow to address this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 20 mg/mL (64.66 mM) | Sonication is recommended | [1] |
Note: Specific aqueous solubility data for this compound is not publicly available. The user must determine the empirical solubility limit in their specific aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2][3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Serial Dilution and Addition to Aqueous Buffer
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.
-
Prepare Final Aqueous Solution:
-
It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2]
-
Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate for your assay, e.g., 37°C) aqueous buffer.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[2][4]
-
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent is 100% DMSO. This compound has a reported solubility of 20 mg/mL (64.66 mM) in DMSO, and sonication may be required for complete dissolution.[1]
Q2: I'm still seeing precipitation even after following the recommended dilution protocol. What should I do next?
A2: If precipitation persists, consider the following, as outlined in the troubleshooting workflow:
-
Lower the final concentration of this compound in your aqueous buffer.
-
Slightly increase the percentage of DMSO in your final solution, but be mindful of its potential effects on your assay (generally keep it at or below 0.5%).[2]
-
Modify your aqueous buffer. This could involve adjusting the pH (if this compound has ionizable groups) or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to aid in solubilization.[5]
Q3: Can I use other organic solvents besides DMSO?
A3: While DMSO is the most common co-solvent for poorly soluble compounds in biological assays, other options like ethanol or DMF could be explored.[6][7] However, you would need to empirically determine the solubility of this compound in these solvents and their compatibility with your specific assay.
Q4: How does the composition of my aqueous buffer affect the solubility of this compound?
A4: The components of your aqueous buffer can significantly impact the solubility of a small molecule inhibitor.
Caption: Factors in aqueous buffers influencing this compound solubility.
-
pH: The ionization state of a compound can change with pH, affecting its solubility.
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out" and decreased solubility of hydrophobic compounds.
-
Proteins/Serum: The presence of proteins, such as albumin in cell culture media, can sometimes help to solubilize hydrophobic compounds through binding interactions.
-
Additives: As mentioned, detergents can aid in solubilization.[5]
Q5: Could the insolubility of this compound be affecting my experimental results?
A5: Absolutely. If the compound precipitates out of solution, its effective concentration is unknown and likely much lower than intended, leading to inaccurate and unreliable data, such as underestimated potency (e.g., IC50 values).[5] It is crucial to ensure your compound is fully dissolved at the concentrations used in your experiments. Visual inspection and, if necessary, techniques like dynamic light scattering (DLS) can help confirm the absence of aggregates.[5]
References
- 1. hCAIX-IN-5 | Carbonic Anhydrase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing hCAII-IN-5 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hCAII-IN-5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader of human carbonic anhydrase II (hCAII). It functions as a proteolysis targeting chimera (PROTAC), which simultaneously binds to hCAII and an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2] This proximity induces the ubiquitination of hCAII, marking it for degradation by the proteasome.[2] This targeted protein degradation approach allows for the potent and sustained silencing of hCAII protein levels.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data for potent hCAII degraders, a good starting point is to perform a dose-response experiment ranging from picomolar to low micromolar concentrations. For example, near-complete degradation of hCAII has been observed at concentrations as low as 5 nM in HEK293 cells.[1] A broader range, from 5 pM to 15 µM, has been used to characterize the dose-dependent effects.[1][2]
Q3: What is a typical incubation time for observing hCAII degradation?
A3: Significant degradation of hCAII can be observed within a few hours of treatment. In HEK293 cells treated with a potent hCAII degrader, depletion of hCAII began within 2 hours and reached its maximum effect by 6 hours.[1][2] For initial experiments, a 24-hour incubation period is often used to ensure maximal degradation.[1][2] Time-course experiments are recommended to determine the optimal incubation time for your specific cell line and experimental goals.
Q4: I am not observing hCAII degradation. What are the possible causes and troubleshooting steps?
A4: Several factors could contribute to a lack of hCAII degradation. Here are some common issues and troubleshooting suggestions:
-
Cell Line Specificity: Ensure your cell line expresses sufficient levels of both hCAII and the recruited E3 ligase (e.g., CRBN).
-
Compound Integrity: Verify the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Concentration and Incubation Time: Optimize the concentration and incubation time as described in Q2 and Q3.
-
Proteasome Activity: Confirm that the proteasome is active in your cells. As a control, you can pre-treat cells with a proteasome inhibitor like MG132, which should rescue hCAII from degradation.[2]
-
Mechanism of Action Controls: To confirm the degradation is PROTAC-mediated, you can perform competition experiments. Pre-incubating cells with a high concentration of an hCAII inhibitor (like acetazolamide) or an E3 ligase ligand (like lenalidomide) should prevent this compound-mediated degradation.[1][2]
Q5: Should I be concerned about off-target effects or cytotoxicity?
A5: As with any small molecule, it is important to assess potential off-target effects and cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiments. Some hCAII degraders have been shown to maintain degradation at high concentrations without a significant "hook effect," where the ternary complex formation is disrupted at high concentrations of the degrader.[1] However, it is still crucial to evaluate the cytotoxic profile in your specific cell model.
Quantitative Data Summary
The following tables summarize the degradation potency of representative hCAII PROTAC degraders from published studies.
Table 1: Dose-Dependent Degradation of hCAII
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Incubation Time (hours) | Reference |
| Degrader 5 | 5 ± 3 | 96 | HEK293 | 24 | [1][2] |
| Degrader 11 | 0.5 ± 0.3 | 100 | HEK293 | 24 | [1][2] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Time-Course of hCAII Degradation with 50 nM Degrader 11
| Incubation Time (hours) | Remaining hCAII (%) | Cell Line | Reference |
| 0 | 100 | HEK293 | [1][2] |
| 2 | ~50 | HEK293 | [1][2] |
| 6 | <10 | HEK293 | [1][2] |
| 12 | <10 | HEK293 | [1][2] |
| 24 | <10 | HEK293 | [1][2] |
| 48 | <10 | HEK293 | [1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Western Blotting for hCAII Degradation
This protocol is to quantify the level of hCAII protein following treatment with this compound.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-hCAII and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the hCAII band intensity to the loading control.
-
Visualizations
Caption: Mechanism of hCAII degradation by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Overcoming Poor Bioavailability of hCAII Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor bioavailability of human Carbonic Anhydrase II (hCAII) inhibitors, exemplified by compounds structurally similar to hCAII-IN-5, in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our hCAII inhibitor after oral administration in rats. What are the likely causes?
A1: Low and inconsistent oral bioavailability of hCAII inhibitors, which are often sulfonamide-based, can stem from several factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What are the first troubleshooting steps to improve the oral bioavailability of our hCAII inhibitor?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: If not already done, determine the aqueous solubility (at different pH values) and permeability (e.g., using a Caco-2 assay) of your compound. This will help diagnose the primary barrier to absorption.
-
Formulation Optimization: Start with a simple co-solvent system. If that fails to provide adequate exposure, consider more advanced formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or polymeric nanoparticles.
-
Route of Administration Comparison: Administer the compound intravenously (IV) to a small group of animals. Comparing the Area Under the Curve (AUC) of oral versus IV administration will determine the absolute bioavailability and indicate the extent of the absorption problem.
Q3: Are there any general-purpose formulations suitable for initial in vivo efficacy studies of hCAII inhibitors?
A3: Yes, a common starting point for oral gavage in preclinical studies is a co-solvent system. A widely used formulation consists of:
-
5-10% DMSO (to initially dissolve the compound)
-
40% PEG300 (a water-miscible solvent)
-
5% Tween 80 (a surfactant to aid in solubilization and dispersion)
-
45-50% Water or Saline (to bring the formulation to the final volume)
Note: The final concentration of DMSO should be kept as low as possible due to potential toxicity.
Troubleshooting Guides
Problem 1: Poor Compound Solubility
If your hCAII inhibitor has low aqueous solubility, consider the following formulation strategies.
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This can significantly improve the dissolution and absorption of lipophilic drugs.[1]
Experimental Protocol: SEDDS Formulation Development
-
Excipient Screening:
-
Determine the solubility of the hCAII inhibitor in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for your compound.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Visually observe the formation of a clear, single-phase solution.
-
Titrate these mixtures with water and observe the formation of a stable emulsion.
-
The region that forms a clear or slightly bluish-white emulsion upon dilution is the desired self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Select a ratio from the self-emulsifying region of the phase diagram.
-
Dissolve the hCAII inhibitor in the oil phase.
-
Add the surfactant and co-solvent and mix until a clear solution is formed.
-
-
Characterization:
-
Determine the particle size and zeta potential of the emulsion upon dilution in simulated gastric and intestinal fluids.
-
Assess the in vitro drug release profile.
-
Table 1: Example of Excipient Screening for a Poorly Soluble Compound
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oil | Capryol 90 | 15.2 ± 1.8 |
| Labrafac Lipophile WL 1349 | 10.5 ± 1.2 | |
| Surfactant | Cremophor EL | 55.8 ± 4.5 |
| Tween 80 | 42.1 ± 3.7 | |
| Co-solvent | Transcutol HP | 89.3 ± 6.1 |
| PEG 400 | 75.6 ± 5.9 |
Note: Data is hypothetical and for illustrative purposes only.
Encapsulating the hCAII inhibitor into biodegradable polymeric nanoparticles can protect it from degradation, improve its solubility, and provide controlled release.[3][4]
Experimental Protocol: Polymeric Nanoparticle Formulation (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve the hCAII inhibitor and a polymer (e.g., PLGA, PCL) in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer 188).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This will lead to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticles with deionized water to remove any residual stabilizer.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential.
-
Calculate the drug loading and encapsulation efficiency.
-
Evaluate the in vitro drug release profile.
-
Table 2: Characterization of Polymeric Nanoparticle Formulations
| Formulation | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | PLGA (50:50) | 180 ± 15 | 0.15 | -25.3 ± 2.1 | 75 ± 5 |
| F2 | PCL | 250 ± 20 | 0.21 | -18.7 ± 1.8 | 68 ± 6 |
Note: Data is hypothetical and for illustrative purposes only.
Problem 2: Low Intestinal Permeability
If solubility is adequate but plasma concentrations are still low, the issue may be poor permeability across the intestinal wall.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal barrier.[2][5]
-
Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a Lucifer yellow rejection assay as an additional check for monolayer integrity.
-
-
Transport Study:
-
Add the hCAII inhibitor formulation to the apical (A) side of the monolayer.
-
At predetermined time points, take samples from the basolateral (B) side.
-
To assess active efflux, also perform the transport study in the B to A direction.
-
-
Sample Analysis:
-
Quantify the concentration of the hCAII inhibitor in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C0 = initial concentration in the donor chamber
-
-
-
Calculate Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Table 3: Caco-2 Permeability Data for a Hypothetical hCAII Inhibitor
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| hCAII Inhibitor | 0.5 ± 0.1 | 2.5 ± 0.3 | 5.0 |
| Propranolol (High Permeability Control) | 25.2 ± 2.1 | 28.1 ± 2.5 | 1.1 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |
The high efflux ratio for the hCAII inhibitor suggests it is a substrate for efflux pumps.
Visualizations
Caption: Workflow for formulation development and in vivo evaluation.
Caption: Simplified signaling pathways in glaucoma involving hCAII.
Caption: Role of hCAII in modulating neuronal excitability in epilepsy.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
interpreting unexpected results in hCAII-IN-5 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hCAII-IN-5 and other inhibitors in human Carbonic Anhydrase II (hCAII) inhibition assays.
Troubleshooting Guide
Unexpected results in hCAII inhibition assays can arise from various factors, from reagent preparation to data analysis. The table below outlines common issues, their potential causes, and recommended solutions.
| Unexpected Result | Potential Causes | Recommended Solutions |
| High Background Signal (in no-enzyme control) | 1. Spontaneous Substrate Hydrolysis: The substrate, p-nitrophenyl acetate (p-NPA), can spontaneously hydrolyze at alkaline pH, producing a yellow color. 2. Contaminated Reagents: Buffer or substrate solution may be contaminated. | 1. Optimize pH: Perform the assay at a slightly lower pH (e.g., 7.4-7.6) to minimize spontaneous hydrolysis while maintaining sufficient enzyme activity. 2. Prepare Fresh Substrate: Prepare the p-NPA solution fresh before each experiment. 3. Use High-Purity Reagents: Ensure all reagents are of high quality and free from contamination. |
| No Inhibition Observed | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect Inhibitor Concentration: The inhibitor concentration may be too low to elicit a response. 3. Insoluble Inhibitor: The inhibitor may not be fully dissolved in the assay buffer. 4. Enzyme Concentration Too High: A high enzyme concentration can rapidly consume the substrate, masking the effect of the inhibitor. | 1. Verify Inhibitor Integrity: Check the storage conditions and consider using a fresh stock of the inhibitor. 2. Increase Inhibitor Concentration: Perform a dose-response experiment with a wider range of inhibitor concentrations. 3. Ensure Solubility: Use a suitable solvent (e.g., DMSO) to dissolve the inhibitor and ensure it remains soluble in the final assay volume. Include a solvent control. 4. Optimize Enzyme Concentration: Reduce the enzyme concentration to ensure the reaction rate is linear over the measurement period. |
| Irreproducible IC50 Values | 1. Pipetting Errors: Inconsistent dispensing of small volumes of enzyme, substrate, or inhibitor. 2. Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments. 3. Improper Mixing: Incomplete mixing of assay components in the wells. 4. Assay Conditions Vary: Minor differences in incubation times, reagent concentrations, or instrument settings between experiments. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Maintain Consistent Temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature. 3. Ensure Thorough Mixing: Mix the plate gently after adding all components. 4. Standardize Protocol: Adhere strictly to a detailed and validated protocol for all experiments. |
| Unexpected Kinetics with this compound (PROTAC) | 1. Complex Mechanism: this compound is a PROTAC degrader, not a simple competitive inhibitor. Its effect may be time-dependent and not reflect a standard inhibition curve in a short-term enzymatic assay. 2. Assay Measures Occupancy, Not Degradation: A p-NPA assay measures the binding of the inhibitor to the active site, not the degradation of the hCAII protein. | 1. Time-Dependent Assays: Consider performing pre-incubation studies of varying lengths to assess the time-dependent effects of the PROTAC on enzyme activity. 2. Complement with Degradation Assays: Use techniques like Western blotting or targeted proteomics to directly measure the degradation of hCAII in a cellular context, as this is the primary mechanism of action for a PROTAC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for typical hCAII inhibitors like acetazolamide?
A1: Aryl sulfonamide-based inhibitors, such as acetazolamide, act by binding to the zinc ion (Zn²⁺) in the active site of hCAII.[1] The deprotonated sulfonamide nitrogen displaces a hydroxide ion coordinated to the zinc, and this interaction is further stabilized by hydrogen bonds with nearby residues like Thr199.[1] This binding event blocks the access of the substrate, CO₂, to the catalytic center.
Q2: How does the p-nitrophenyl acetate (p-NPA) assay work for measuring hCAII activity?
A2: The p-NPA assay is a colorimetric method that measures the esterase activity of hCAII. The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), into p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at approximately 400-405 nm.[2]
Q3: My blank (no enzyme) wells are turning yellow. What should I do?
A3: This indicates spontaneous hydrolysis of the p-NPA substrate. This is often exacerbated by an alkaline pH. To mitigate this, consider preparing the p-NPA solution fresh for each experiment and running the assay at a slightly more neutral pH (e.g., 7.4-7.6). Always include a "no enzyme" control and subtract its absorbance value from all other readings.
Q4: I am not seeing any inhibition with my compound. What are some initial troubleshooting steps?
A4: First, verify the concentration and integrity of your inhibitor. Ensure it is fully dissolved in the assay buffer; you may need to use a small amount of an organic solvent like DMSO (ensure you have a solvent control). Also, check that the enzyme concentration is not too high, as this can lead to rapid substrate turnover that masks inhibition. Finally, consider the possibility that your compound is not an inhibitor of hCAII under the tested conditions.
Q5: How should I interpret results from an inhibition assay using this compound, a PROTAC degrader?
A5: It is crucial to remember that this compound is a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the hCAII protein rather than simply inhibiting its enzymatic activity.[1] While it does bind to the active site, a standard, short-term enzymatic assay will only reflect this binding (target engagement) and may not fully capture its potency as a degrader. The primary measure of a PROTAC's effectiveness is the reduction in the total amount of the target protein, which should be assessed using methods like Western blotting in a cellular context.[1] Unexpected kinetic profiles in an enzymatic assay could be due to the complex ternary complex formation between hCAII, this compound, and an E3 ligase.
Data Presentation: IC50 Values of Common hCAII Inhibitors
The following table summarizes reported half-maximal inhibitory concentration (IC50) values for some common hCAII inhibitors. Note that IC50 values are dependent on assay conditions.
| Inhibitor | Reported IC50 Range (nM) | Inhibition Mechanism |
| Acetazolamide | 12 - 50 | Active site binding (Zinc coordination) |
| Methazolamide | 14 - 50 | Active site binding (Zinc coordination) |
| Dorzolamide | 3 - 10 | Active site binding (Zinc coordination) |
| Brinzolamide | 3 - 6 | Active site binding (Zinc coordination) |
| This compound | < 100 (Binding) | Binds to active site, induces protein degradation (PROTAC) |
Experimental Protocols
Detailed Protocol for hCAII Inhibition Assay using p-Nitrophenyl Acetate (p-NPA)
This protocol is for a 96-well plate format and should be optimized for your specific laboratory conditions.
Materials:
-
Human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Inhibitor (e.g., this compound, Acetazolamide)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and allow it to reach room temperature.
-
Prepare a stock solution of hCAII in Assay Buffer. The final concentration in the assay should result in a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in the Assay Buffer.
-
Prepare a 3 mM solution of p-NPA in acetonitrile or a minimal amount of organic solvent and then dilute with Assay Buffer. Prepare this solution fresh daily.
-
-
Assay Setup (Final Volume: 200 µL):
-
Blank (No Enzyme): 190 µL of Assay Buffer.
-
Enzyme Control (100% Activity): 180 µL of Assay Buffer + 10 µL of hCAII solution.
-
Solvent Control: 170 µL of Assay Buffer + 10 µL of hCAII solution + 10 µL of the solvent used for the inhibitor.
-
Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCAII solution + 10 µL of inhibitor dilution.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 3 mM p-NPA solution to all wells.
-
Immediately start monitoring the change in absorbance at 400 nm in a microplate reader at a constant temperature. Record data every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical hCAII inhibition assay.
Caption: A logical flow for troubleshooting common assay issues.
References
Technical Support Center: Minimizing Off-Target Binding of hCAII Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and minimizing off-target effects of human Carbonic Anhydrase II (hCAII) inhibitors. While the user specified "hCAII-IN-5," public documentation on this specific inhibitor is not available. Therefore, this guide will focus on aryl sulfonamides, a prominent class of hCAII inhibitors, and the principles outlined here are broadly applicable to other small molecule inhibitors targeting hCAII.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with hCAII inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target, in this case, hCAII.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed biological effect may be incorrectly attributed to the inhibition of hCAII.[1][2] Furthermore, off-target binding can cause cellular toxicity and a lack of translatable results from preclinical to clinical settings.[1] Given that the sulfonamide group in many hCAII inhibitors is adept at binding to zinc metalloenzymes, there is a potential for cross-reactivity with other carbonic anhydrase isoforms or other zinc-containing enzymes.[3][4]
Q2: What are the common off-targets for sulfonamide-based hCAII inhibitors?
A2: The primary off-targets for sulfonamide-based hCAII inhibitors are other isoforms of carbonic anhydrase, as there are 15 known human isoforms with varying tissue distribution and physiological roles.[5] While some inhibitors exhibit high selectivity for hCAII, many can also inhibit other isoforms to varying degrees. Other zinc-dependent enzymes, such as histone deacetylases (HDACs), have also been identified as potential off-targets for some inhibitor scaffolds.[4] Comprehensive profiling, for instance, through proteome-wide approaches or targeted kinase panels, is often necessary to identify unanticipated off-targets.[2]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented to reduce the impact of off-target effects:
-
Dose-Response Experiments: It is crucial to perform dose-response experiments to identify the lowest effective concentration of the inhibitor that achieves the desired on-target effect.[1] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of your inhibitor as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm experimental findings using alternative methods. This can include using a structurally and mechanistically different inhibitor for the same target or employing genetic techniques like CRISPR-Cas9 or siRNA to knock down hCAII and see if the phenotype is recapitulated.[1][2]
Troubleshooting Guides
Q1: My experimental results are inconsistent across different cell lines. What could be the cause?
A1: Inconsistent results between different cell lines can arise from variations in the expression levels of the on-target protein (hCAII) or potential off-target proteins.
-
Step 1: Verify Target Expression: Confirm that hCAII is expressed at comparable levels in all cell lines used in your experiments. This can be assessed by Western blot or qPCR.
-
Step 2: Consider Off-Target Expression: If target expression is consistent, consider that the expression of an unknown off-target, which may be responsible for the observed phenotype, could differ between cell lines.
-
Step 3: Cell Line-Specific IC50 Determination: If feasible, determine the IC50 value for your inhibitor in each cell line to establish the appropriate working concentration.
Q2: I observe a cellular phenotype that doesn't align with the known function of hCAII. How can I determine if this is an off-target effect?
A2: A discrepancy between the observed phenotype and the known biological role of hCAII is a strong indicator of potential off-target effects.
-
Step 1: Genetic Validation: The most definitive way to address this is through genetic knockdown or knockout of the CA2 gene (which encodes for hCAII).[1][2] If the phenotype persists after the removal of hCAII, it is highly likely due to an off-target interaction.[1]
-
Step 2: Rescue Experiments: In a target knockdown/knockout background, re-introducing a resistant mutant of hCAII that is not affected by the inhibitor can help confirm on-target activity.
-
Step 3: Off-Target Profiling: Employ unbiased techniques such as proteome-wide thermal shift assays or affinity chromatography to identify the cellular binding partners of your compound.
Q3: I'm seeing high background or non-specific effects in my cellular assays. How can I troubleshoot this?
A3: High background can be due to several factors, including compound precipitation, cellular toxicity at high concentrations, or interactions with assay components.
-
Step 1: Assess Compound Solubility and Stability: Ensure your inhibitor is fully dissolved in the assay medium and is stable under the experimental conditions.
-
Step 2: Perform a Cytotoxicity Assay: Determine the concentration range at which your compound is toxic to the cells. Subsequent experiments should be conducted at non-toxic concentrations.
-
Step 3: Titrate the Inhibitor Concentration: As a primary strategy, lower the concentration of the inhibitor to the lowest level that still provides the intended on-target effect.[1]
Data Presentation
Table 1: Inhibitory Activity of Acetazolamide against Various Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IV | 74 |
| hCA VA | 260 |
| hCA VB | 53 |
| hCA VI | 4,500 |
| hCA VII | 2.5 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| hCA XIII | 15 |
| hCA XIV | 41 |
Note: Data is illustrative and compiled from various sources. Actual values may vary depending on assay conditions.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the hCAII inhibitor directly binds to and stabilizes hCAII in intact cells.[1]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the heated samples at high speed to pellet the denatured and aggregated proteins.[2]
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble hCAII at each temperature using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble hCAII as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. Kinase Profiling Assay for Off-Target Selectivity
Objective: To screen the hCAII inhibitor against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare the hCAII inhibitor at a concentration significantly higher than its hCAII IC50 (e.g., 1-10 µM) to maximize the chances of detecting lower-affinity off-target binding.
-
Kinase Panel: Select a commercially available kinase profiling service that offers a diverse panel of kinases.
-
Binding or Activity Assay: The service will typically perform either a binding assay (to measure the affinity of the compound for each kinase) or an enzymatic activity assay (to measure the percent inhibition of each kinase at the tested concentration).
-
Data Analysis: The results are usually provided as percent inhibition or as dissociation constants (Kd) for the kinases that show significant interaction. These "hits" can then be further validated in secondary assays.
Visualizations
Caption: hCAII catalytic cycle and its inhibition by a sulfonamide.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in hCAII-IN-5 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hcaII-IN-5 binding assays and improving the signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound binding experiments.
Issue 1: High Background Signal
-
Question: My fluorescence polarization (FP) assay shows a high background signal, even in the wells with no protein. What are the possible causes and solutions?
-
Answer: A high background signal can significantly reduce the assay window and mask the specific binding signal. Here are the common culprits and how to address them:
-
Contaminated Assay Buffer or Reagents: Buffer components or other reagents may be intrinsically fluorescent.
-
Solution: Test the fluorescence of each component of your assay buffer individually. Prepare fresh solutions using high-purity reagents and ultrapure water. A common buffer for hCAII assays is 50 mM HEPES at pH 8.0 with 5% DMSO and an ionic strength of 100 mM adjusted with Na2SO4.[1]
-
-
Autofluorescent Microplates: The type of microplate used is critical.
-
Solution: Always use black, opaque microplates, preferably with a non-binding surface, to minimize background fluorescence and light scatter.[1] Clear or white plates are not suitable for fluorescence polarization assays.
-
-
Fluorescent Test Compounds: If you are screening a compound library, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of your fluorescent probe.
-
Solution: Screen your compounds for autofluorescence before performing the binding assay. This can be done by measuring the fluorescence of the compounds in the assay buffer without the fluorescent probe.
-
-
Issue 2: Low Signal Intensity
-
Question: The overall fluorescence intensity in my assay is too low, resulting in a poor signal-to-noise ratio. How can I increase the signal?
-
Answer: Low signal intensity can lead to unreliable and noisy data. Consider the following troubleshooting steps:
-
Suboptimal Fluorescent Probe Concentration: The concentration of the fluorescently labeled ligand (tracer) is crucial.
-
Solution: The fluorescence intensity of the wells containing the tracer should be at least three times higher than the background from the buffer alone.[1] Perform a titration of your fluorescent probe to determine the optimal concentration that provides a stable and robust signal without causing high background.
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader must be optimized for your specific fluorophore.
-
Solution: Ensure that the excitation and emission wavelengths are correctly set for your chosen fluorescent probe (e.g., for fluorescein, excitation is typically around 485 nm and emission around 520 nm). Optimize the gain settings to amplify the signal without saturating the detector.
-
-
Choice of Fluorophore: The intrinsic brightness of the fluorophore affects the signal intensity.
-
Issue 3: Small Assay Window (Low ΔmP)
-
Question: The change in millipolarization (mP) between the bound and free states of my fluorescent probe is very small, making it difficult to detect changes upon inhibitor binding. How can I increase the dynamic range of my assay?
-
Answer: A small assay window, or a low change in millipolarization (ΔmP), limits the sensitivity of the assay. Here are some strategies to widen it:
-
Suboptimal hCAII Concentration: The concentration of hCAII needs to be sufficient to bind a significant fraction of the fluorescent probe.
-
Solution: Titrate hCAII against a fixed concentration of the fluorescent probe to determine the concentration that yields the maximal change in polarization. This is typically at or above the Kd of the probe-protein interaction.
-
-
Unsuitable Fluorescent Probe: The size difference between the free and bound probe is a key determinant of the polarization change.
-
Solution: The fluorescent probe should be significantly smaller than hCAII. If the probe itself is large, the relative change in size upon binding will be small, leading to a small ΔmP.
-
-
Flexible Linker: A long, flexible linker between the ligand and the fluorophore can allow the fluorophore to rotate freely even when the ligand is bound to the protein, dampening the change in polarization.
-
Solution: If possible, choose a fluorescent probe with a shorter, more rigid linker.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable fluorescent probe for a competitive binding assay with this compound?
A fluorescently-labeled sulfonamide is an excellent choice for a competitive binding assay with hCAII. Sulfonamides are a well-characterized class of hCAII inhibitors, and fluorescent versions can be displaced by unlabeled inhibitors like "Carbonic anhydrase inhibitor 5" (IN-5).[4] Dansylamide and fluorescein-conjugated benzenesulfonamides are examples of probes that have been successfully used.[2][3]
Q2: How do I determine the optimal concentrations of hCAII and the fluorescent probe for my assay?
You should perform two key titration experiments:
-
Probe Titration: In the absence of hCAII, perform a serial dilution of your fluorescent probe to find the lowest concentration that gives a stable and robust fluorescence signal (at least 3-fold above background).
-
hCAII Titration: Using the optimal probe concentration determined in the first step, perform a serial dilution of hCAII to find the concentration that gives the maximal change in millipolarization (mP), indicating saturation of the probe binding.
Q3: My data shows a high degree of variability between replicate wells. What could be the cause?
High variability can stem from several sources:
-
Pipetting Inaccuracies: Ensure your pipettes are calibrated and use careful, consistent pipetting techniques.
-
Incomplete Mixing: Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a brief period. Avoid introducing bubbles.
-
Evaporation: Use plate seals to prevent evaporation, especially during long incubation times.
-
Temperature Fluctuations: Allow all reagents and the microplate to equilibrate to the same temperature before starting the assay. Use a temperature-controlled plate reader if available.
Quantitative Data Summary
The following tables provide example data for the optimization of a competitive fluorescence polarization assay for hCAII.
Table 1: Example Fluorescent Probe Titration
| Probe Concentration (nM) | Average Fluorescence Intensity | Signal-to-Noise Ratio | Average mP |
| 100 | 85000 | 85 | 35 |
| 50 | 43000 | 43 | 34 |
| 25 | 22000 | 22 | 35 |
| 12.5 | 11500 | 11.5 | 36 |
| 6.25 | 6000 | 6 | 35 |
| 3.13 | 3200 | 3.2 | 34 |
| 1.56 | 1700 | 1.7 | 38 |
| 0 | 1000 | 1 | - |
In this example, a probe concentration of 3.13 nM would be chosen as it is the lowest concentration with a signal-to-noise ratio greater than 3 and a stable mP value.
Table 2: Example hCAII Titration (with 3.13 nM Fluorescent Probe)
| hCAII Concentration (nM) | Average mP | ΔmP (mP_bound - mP_free) |
| 1000 | 250 | 216 |
| 500 | 248 | 214 |
| 250 | 245 | 211 |
| 125 | 235 | 201 |
| 62.5 | 210 | 176 |
| 31.25 | 175 | 141 |
| 15.63 | 120 | 86 |
| 0 | 34 | 0 |
Based on this data, an hCAII concentration of 250 nM could be selected as it provides a near-maximal assay window.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization Assay for this compound
This protocol describes a general procedure for a competitive FP assay to determine the binding affinity of IN-5 to hCAII.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 5% DMSO).
-
Prepare a stock solution of a suitable fluorescent sulfonamide probe (e.g., fluorescein-labeled benzenesulfonamide) in DMSO.
-
Prepare a stock solution of recombinant human Carbonic Anhydrase II (hCAII) in an appropriate buffer.
-
Prepare a serial dilution of "Carbonic anhydrase inhibitor 5" (IN-5) in the assay buffer.
-
-
Assay Procedure:
-
In a black, 384-well microplate, add the assay buffer, hCAII, and the fluorescent probe to achieve their pre-determined optimal concentrations.
-
Add the serially diluted IN-5 or a vehicle control to the wells.
-
Include control wells containing:
-
Buffer only (for background).
-
Buffer and fluorescent probe (for mP of the free probe).
-
Buffer, fluorescent probe, and hCAII (for mP of the bound probe).
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of IN-5.
-
Plot the percentage of inhibition against the logarithm of the IN-5 concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing hCAII-IN-5 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of hCAII-IN-5 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in cell culture?
A1: The degradation of small molecule inhibitors like this compound in cell culture can be attributed to several factors. The compound may have inherent instability in aqueous solutions at 37°C.[1] Additionally, components within the cell culture media, such as certain amino acids or vitamins, could react with the inhibitor.[1] The pH of the media can also play a significant role in the stability of the compound.[1]
Q2: How can I assess the stability of this compound in my experimental setup?
A2: To determine the stability of this compound, it is recommended to perform a time-course experiment where the concentration of the inhibitor is measured at different time points (e.g., 0, 2, 8, 24, 48 hours) under your specific experimental conditions.[1] This is typically done using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to accurately quantify the amount of intact inhibitor remaining.[1]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To maintain the integrity of this compound, stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO.[2] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored at -20°C or -80°C in tightly sealed containers, and if possible, protected from light.[2]
Q4: My experimental results with this compound are inconsistent. What could be the underlying cause?
A4: Inconsistent results can arise from several sources. Compound stability is a primary concern; if this compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability.[3] Other factors include variations in cell culture conditions such as cell passage number and confluency, as well as the stability of other assay reagents.[3] Incomplete solubilization of the inhibitor in the stock solution or media can also lead to variable concentrations.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in a Long-Term Experiment
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Media | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess the compound's intrinsic stability in an aqueous environment.[1] |
| Reaction with Media Components | Test the stability of this compound in different types of cell culture media to identify if specific components are causing degradation.[1] Consider testing stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] |
| pH Sensitivity | Monitor the pH of your cell culture medium throughout the experiment to ensure it remains stable. If pH shifts are observed, consider using a more robust buffering system. |
| Cellular Metabolism | The cells themselves may be metabolizing this compound. Analyze cell lysates in addition to the culture medium to determine the extent of cellular uptake and potential intracellular degradation. |
Issue 2: High Variability in this compound Concentration Measurements Between Replicates
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Ensure precise and consistent timing for sample collection and processing for all replicates.[1] |
| Analytical Method Issues | Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy to ensure reliable quantification.[1] |
| Incomplete Solubilization | Confirm the complete dissolution of this compound in the stock solution and ensure it remains soluble when diluted into the culture medium. Sonication or vortexing may aid in dissolution. |
| Non-Specific Binding | Small molecules can adsorb to plasticware. Use low-protein-binding plates and pipette tips to minimize this effect.[1] Include a control without cells to assess binding to the culture vessel.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC-MS.
1. Materials:
- This compound
- DMSO (anhydrous, high-purity)
- Cell culture medium (with and without serum, e.g., 10% FBS)
- 24-well tissue culture plates (low-protein-binding recommended)
- Acetonitrile (cold, containing an internal standard)
- HPLC-MS system
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.[1]
- Prepare the desired cell culture medium.
- Dilute the this compound stock solution in the cell culture medium to a final working concentration (e.g., 10 µM).[1]
3. Experimental Procedure:
- Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition to be tested.[1]
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[1]
- At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.[1] The 0-hour time point should be collected immediately after adding the working solution.[1]
- To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[1]
- Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for HPLC-MS analysis.
4. Data Analysis:
- Analyze the samples by HPLC-MS to determine the peak area ratio of this compound to the internal standard.
- Calculate the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[1]
- Formula: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[1]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent this compound activity.
References
Technical Support Center: Enhancing the Selectivity of hCAII-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-5. The following resources are designed to address specific issues you may encounter while aiming to enhance the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy after dilution into an aqueous buffer. What should I do?
A1: This is a common issue related to the solubility of small molecule inhibitors. Do not proceed with the experiment using a precipitated solution, as the effective concentration will be unknown and your results will be inaccurate.
-
Troubleshooting Steps:
-
Initial Dissolution: Ensure the initial stock solution of this compound in 100% DMSO is fully dissolved. Gentle warming or sonication can aid this process.[1]
-
Final DMSO Concentration: When diluting into your aqueous experimental buffer, maintain the final DMSO concentration as high as your assay permits, typically between 0.1% and 1%. A higher DMSO concentration can help maintain the solubility of the compound.[1]
-
pH of the Buffer: The solubility of this compound may be pH-dependent. Verify that the pH of your buffer is within the optimal range for both compound solubility and enzyme activity.
-
Fresh Preparations: Prepare aqueous dilutions of this compound fresh for each experiment. Avoid storing aqueous dilutions, as precipitation can occur over time.[1]
-
Q2: I am observing inconsistent inhibition of hCAII in my in vitro assays. What are the potential causes?
A2: Inconsistent inhibition can arise from several factors related to the enzyme, the inhibitor, or the assay conditions.
-
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity and stability of your hCAII preparation. It is good laboratory practice to always run a positive control with a well-characterized, non-selective CA inhibitor like acetazolamide to ensure your assay is performing as expected.[1][2]
-
This compound Stock Solution:
-
Assay Buffer pH: Carbonic anhydrase activity is highly dependent on pH. Ensure your assay buffer is robust and the pH is consistent across all experiments, as small shifts can significantly alter enzyme kinetics and inhibitor binding.[1]
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with this compound is sufficient to allow for binding equilibrium to be reached before initiating the reaction.[1]
-
Q3: My results for this compound selectivity do not match published data for similar compounds. What should I check?
A3: Discrepancies with published findings can result from differences in experimental conditions.
-
Troubleshooting Steps:
-
Carbonic Anhydrase Isoform: this compound will exhibit different affinities for various carbonic anhydrase isoforms. Ensure you are comparing your results to data from the same isoforms.[1]
-
Assay Method: Different assay methods, such as the stopped-flow CO2 hydration assay versus esterase activity assays, can yield different kinetic parameters.[1][3]
-
Experimental Conditions: Carefully compare your experimental parameters (e.g., pH, temperature, buffer composition, substrate concentration) with those of the published study.[1]
-
Strategies to Enhance Selectivity
Improving the selectivity of this compound for hCAII over other carbonic anhydrase isoforms is a critical step in drug development to minimize off-target effects.[4][5] Here are several strategies that can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on potency and selectivity. For sulfonamide-based inhibitors, modifications to the tail of the molecule, rather than the zinc-binding sulfonamide group, often lead to isoform-specific interactions. The presence of bulky substituents can improve potency against hCAII, but may also reduce selectivity if not designed carefully.[3]
-
Exploiting Unique Exosites: While the active site is highly conserved among CA isoforms, regions outside the active site, known as exosites, can have more sequence and structural diversity. Designing inhibitors that make contact with these unique exosites can significantly enhance selectivity.[6]
-
Computational Modeling and Docking: Use molecular docking simulations to predict the binding mode of this compound and its analogs to the active sites of different CA isoforms. This can help identify key residues that contribute to selective binding and guide the design of new derivatives with improved selectivity.
Quantitative Data on CA Inhibitor Selectivity
The following table summarizes the inhibition constants (Kᵢ) and selectivity ratios for representative carbonic anhydrase inhibitors against hCAII and other isoforms. This data can serve as a benchmark when evaluating the selectivity of this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II vs hCA I) | Selectivity (hCA II vs hCA IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.048 | 2.08 |
| EMAC10101d | >10000 | 8.1 | >10000 | >10000 | >1234 | >1234 |
| Aliphatic Sulfonamide | >10000 | 8442.7 | 310.4 | >10000 | N/A | 0.037 |
| Halogenated Analog | >10000 | 1000.0 | 502.3 | 811.8 | N/A | 0.502 |
Data adapted from multiple sources.[3][7][8] Selectivity is calculated as the ratio of Kᵢ(hCA II) / Kᵢ(target isoform).
Key Experimental Protocols
1. Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors. It directly measures the enzyme-catalyzed hydration of CO₂.[3][7]
-
Principle: The assay monitors the change in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. A pH indicator with a pKa in the range of the pH change is used, and the change in its absorbance is followed over time using a stopped-flow spectrophotometer.[7]
-
Protocol:
-
Reagent Preparation:
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.[7]
-
Prepare a buffer solution (e.g., Tris buffer) containing a pH indicator (e.g., phenol red) at a specific pH (typically between 7.0 and 7.5).[3][7]
-
Dissolve the purified CA enzyme and the inhibitor in the buffer solution.[7]
-
-
Instrumentation: A stopped-flow instrument is used to rapidly mix the CO₂ solution with the enzyme/inhibitor solution.[3][7]
-
Data Acquisition: The enzyme and inhibitor are pre-incubated to allow for binding. The enzyme-inhibitor solution is then rapidly mixed with the CO₂-saturated water, and the change in absorbance of the pH indicator is monitored over time. The initial rates of reaction are used to determine the IC₅₀ and Kᵢ values.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7]
-
Principle: The binding of an inhibitor to an enzyme is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]
-
Protocol:
-
Sample Preparation: The purified CA enzyme is placed in the sample cell of the calorimeter. The inhibitor solution is loaded into the injection syringe.[7]
-
Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.
-
Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
3. Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method for identifying compounds that bind to a target protein by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of a compound indicates binding.
-
Protocol:
-
Reagent Preparation: A solution of the purified CA enzyme is prepared in a suitable buffer. A stock solution of a fluorescent dye (e.g., SYPRO Orange) is prepared. Serial dilutions of the inhibitor are prepared.[7]
-
Assay Setup: The enzyme, dye, and inhibitor are mixed in the wells of a 96- or 384-well PCR plate.[7]
-
Instrumentation: A real-time PCR instrument is used to heat the plate at a controlled rate and monitor the fluorescence at each temperature increment.[7]
-
Data Acquisition: The fluorescence intensity is measured as the temperature is increased, generating a melting curve for each sample. The Tm is determined from the midpoint of the transition.[7]
-
Visualizations
Caption: Workflow for enhancing this compound selectivity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hCAII-IN-5 and Other Selective hCAXII Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeting specific molecular pathways that drive tumor progression. One such target is human carbonic anhydrase XII (hCAXII), a transmembrane enzyme overexpressed in various cancers and implicated in regulating the tumor microenvironment's pH to favor cancer cell survival and proliferation. This guide provides a detailed comparison of hCAII-IN-5, a potent and selective hCAXII inhibitor, with other notable selective inhibitors of this enzyme. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.
Performance Comparison of Selective hCAXII Inhibitors
The inhibitory potency and selectivity of various compounds against hCAXII and other isoforms are crucial parameters for their potential as research tools or therapeutic agents. The following table summarizes the inhibition constants (Ki) of this compound and other selected hCAXII inhibitors against four key carbonic anhydrase isoforms: the cytosolic and ubiquitous hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCAXII over hCA I | Selectivity for hCAXII over hCA II | Reference |
| hCAXII-IN-5 (6o) | >10000 | >10000 | 286.1 | 1.0 | >10000 | >10000 | [1] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 43.86 | 2.11 | [1] |
| SLC-0111 | 2600 | 130 | 45 | 89 | 29.21 | 1.46 | [2] |
| Compound 18f | 955 | 515 | 21 | 5 | 191 | 103 | [3] |
| Ureidobenzenesulfonamide 13 | 240 | 19 | 25 | 8.8 | 27.27 | 2.16 | [4] |
Note: Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and potency. Selectivity is calculated as the ratio of Ki(hCA I or II) / Ki(hCAXII).
Experimental Protocols
The determination of inhibitory activity of these compounds is primarily conducted using a stopped-flow CO2 hydration assay. This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibition constant (Ki) of a compound against a specific carbonic anhydrase isoform.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compound of interest
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the recombinant hCA enzyme in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Execution:
-
The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe 1 contains the hCA enzyme and the pH indicator in the assay buffer.
-
Syringe 2 contains the CO2-saturated water.
-
To measure inhibited activity, the enzyme solution is pre-incubated with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 25°C) before mixing.
-
-
Data Acquisition:
-
The two solutions are rapidly mixed, initiating the CO2 hydration reaction catalyzed by the hCA enzyme.
-
The reaction leads to the formation of carbonic acid, which subsequently dissociates into a bicarbonate ion and a proton, causing a decrease in pH.
-
The change in absorbance of the pH indicator is monitored over time by the spectrophotometer. The initial rate of the reaction is determined from the slope of the absorbance change.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Hypoxia-induced signaling pathway leading to hCAXII expression and its role in pH regulation in the tumor microenvironment.
Caption: Experimental workflow for determining the inhibition constant (Ki) of a compound using the stopped-flow CO2 hydration assay.
Conclusion
This compound emerges as a highly potent and exceptionally selective inhibitor of hCAXII, demonstrating minimal off-target effects on the ubiquitous hCA I and hCA II isoforms.[1] This high selectivity makes it a valuable tool for specifically probing the function of hCAXII in cancer biology. In comparison, while compounds like SLC-0111 are clinically relevant, they exhibit lower selectivity for hCAXII over other isoforms.[2] Other coumarin-based inhibitors, such as compound 18f, also show promising selectivity and potency.[3] The choice of inhibitor will ultimately depend on the specific research question, with this compound being a superior choice for studies requiring precise targeting of hCAXII. The provided experimental protocol and pathway diagrams offer a foundational framework for researchers to design and interpret their experiments in this important area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-induced expression of carbonic anhydrase 9 is dependent on the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Carbonic Anhydrase Inhibition: A Comparative Guide to Selective hCAXII Tool Compounds
For researchers, scientists, and drug development professionals, the identification of truly selective tool compounds is paramount for dissecting the distinct biological roles of human carbonic anhydrase (hCA) isoforms. This guide provides a comprehensive comparison of inhibitors targeting the tumor-associated isoform hCAXII, with a critical evaluation of the compound hCAII-IN-5 and its suitability as a selective tool.
While initially investigated as a potential carbonic anhydrase inhibitor, available data identifies this compound as a potent and selective inhibitor of the ubiquitous cytosolic isoform hCAII, with a reported IC50 value of 4.55 μM[1]. This finding positions this compound as a tool for studying hCAII, but raises significant questions about its utility for investigating hCAXII. The development of selective inhibitors for tumor-related isoforms like hCAXII is a major focus in cancer research, as these enzymes play a crucial role in tumor progression and pH regulation[2][3][4][5]. This guide will therefore compare the inhibitory profile of this compound against established and potent hCAXII inhibitors to provide a clear perspective on compound selection for targeted research.
Understanding the Importance of Selectivity
The human carbonic anhydrase family consists of at least 15 isoforms with varying tissue distribution and physiological functions[6]. While isoforms like hCA I and II are widespread, others, such as hCA IX and XII, are highly expressed in various tumors, making them attractive therapeutic targets[2][5][7][8]. The structural similarity of the active sites across isoforms presents a significant challenge in developing selective inhibitors[9]. Non-selective inhibition can lead to off-target effects and complicate the interpretation of experimental results. Therefore, a thorough validation of a compound's selectivity profile is essential before its use as a research tool.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki or IC50 values in nM) of this compound and a selection of established hCAXII inhibitors against key hCA isoforms. A lower value indicates higher potency. The selectivity index (SI) is calculated as the ratio of Ki (hCAII) / Ki (hCAXII), where a higher value indicates greater selectivity for hCAXII over hCAII.
| Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Selectivity Index (hCAII/hCAXII) | Reference |
| This compound | - | 4550 | - | - | Not Selective for hCAXII | [1] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 2.1 | [10][11] |
| Compound 1j | - | - | 8.6 | 5.4 | - | [9] |
| Compound 1r | - | - | - | 4.3 | - | [9] |
| Compound 1v | - | - | 4.7 | - | - | [9] |
| Compound 1x | - | - | 5.1 | - | - | [9] |
| Compound 9 | - | - | - | 7.3 | - | [10] |
| Compound 13 | - | - | - | 6.2 | - | [10] |
| Compound 19 | - | - | - | 5.8 | - | [10] |
Note: "-" indicates data not available in the cited sources. The selectivity of many novel compounds is often primarily assessed against the off-target cytosolic isoforms hCA I and II.
As the data clearly indicates, this compound is a micromolar inhibitor of hCAII and lacks the nanomolar potency and selectivity for hCAXII demonstrated by other compounds. Compounds like 1j, 1r, 9, 13, and 19 exhibit potent, single-digit nanomolar inhibition of hCAXII, making them far more suitable as selective tool compounds for studying this particular isoform[9][10].
Experimental Protocols for Validation
The validation of selective hCAXII inhibitors typically involves a combination of in vitro enzymatic assays and cell-based functional assays.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This is a fundamental assay to determine the inhibitory potency (Ki) of a compound against different hCA isoforms.
Principle: This assay measures the inhibition of the CO2 hydration activity of a purified recombinant hCA enzyme. The reaction is monitored using a colorimetric pH indicator.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds are prepared, typically in DMSO[12].
-
Assay Buffer: A buffer of specific pH (e.g., TRIS buffer) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period to allow for complex formation[12].
-
CO2 Hydration Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance traces. The inhibition constants (Ki) are then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models[12].
Logical Framework for Selecting a Selective hCAXII Tool Compound
The selection of an appropriate tool compound requires a logical and stringent evaluation process.
Conclusion
Based on the available evidence, This compound is not a suitable tool compound for the selective study of hCAXII . Its primary activity is against hCAII. Researchers aiming to investigate the specific roles of hCAXII should turn to well-validated, potent, and selective inhibitors that have been extensively characterized in the scientific literature. Compounds such as the triazolopyrimidine derivatives (e.g., 1j, 1r) and other novel heterocyclic inhibitors demonstrate the required low nanomolar potency and high selectivity necessary for rigorous scientific inquiry into the function of hCAXII in health and disease[9]. The careful selection of tool compounds, guided by comprehensive comparative data and robust experimental validation, is critical for the advancement of research in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Further validation of strecker-type α-aminonitriles as a new class of potent human carbonic anhydrase II inhibitors: hit expansion within the public domain using differential scanning fluorimetry leads to chemotype refinement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to hCAII-IN-5 and Pan-Carbonic Anhydrase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum enzyme inhibitors is paramount. This guide provides a detailed comparison of hCAII-IN-5, a selective inhibitor of human carbonic anhydrase II (hCA II), and common pan-carbonic anhydrase (CA) inhibitors. This comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] With at least 15 known isoforms in humans, the targeted inhibition of specific CAs involved in pathological conditions is a key strategy in modern drug development. Pan-CA inhibitors, such as acetazolamide, dorzolamide, and brinzolamide, inhibit a broad range of CA isoforms and are used to treat conditions like glaucoma, epilepsy, and altitude sickness.[2][3] However, their lack of selectivity can lead to off-target effects. In contrast, isoform-selective inhibitors like this compound are designed to target a specific CA, potentially offering a more favorable therapeutic window with fewer side effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and three widely used pan-CA inhibitors against several key human carbonic anhydrase isoforms is summarized in the tables below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of inhibitor potency. A lower value indicates a more potent inhibitor.
Table 1: Inhibitory Activity of this compound
| Compound | Target Isoform | IC50 (µM) |
| This compound | hCA II | 4.55[3][4][5] |
Table 2: Inhibitory Activity of Pan-Carbonic Anhydrase Inhibitors
| Compound | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
| Acetazolamide | Ki: 250 nM | Ki: 12 nM[2] | Ki: 74 nM[2][6] | IC50: 30 nM | Ki: 5.7 nM[7] |
| Dorzolamide | IC50: 600 nM[8][9] | IC50: 0.18 nM[8], Ki: 1.9 nM[10] | Ki: 31 nM[10] | - | - |
| Brinzolamide | IC50: ~1,365 nM[11] | IC50: 3.2 nM[11][12] | IC50: 45.3 nM[11] | - | - |
Experimental Protocols
The determination of inhibitor potency against carbonic anhydrase isoforms is typically conducted using enzyme inhibition assays. The two most common methods are the colorimetric esterase assay and the stopped-flow CO2 hydration assay.
Colorimetric Esterase Inhibition Assay
This assay is suitable for high-throughput screening and measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of this reaction is monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-405 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, allowing for the determination of the inhibitor's potency (IC50).[4][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: A 3 mM solution of p-nitrophenyl acetate (p-NPA) is prepared by dissolving it in a minimal amount of acetonitrile and then diluting it with the assay buffer. This solution should be prepared fresh daily.
-
Inhibitor Solutions: Test compounds (e.g., this compound, acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Contain 190 µL of Assay Buffer.
-
Enzyme Control wells (No inhibitor): Contain 180 µL of Assay Buffer + 10 µL of the CA enzyme solution.
-
Inhibitor wells: Contain 170 µL of Assay Buffer + 10 µL of the CA enzyme solution + 10 µL of the test inhibitor solution at various concentrations.
-
Solvent Control wells: Contain 170 µL of Assay Buffer + 10 µL of the CA enzyme solution + 10 µL of the solvent used for the inhibitors (e.g., DMSO).
-
-
Reaction Initiation and Measurement:
-
The plate is pre-incubated at room temperature for 10 minutes.
-
The enzymatic reaction is initiated by adding 10 µL of the 3 mM p-NPA substrate solution to all wells.
-
The increase in absorbance at 400-405 nm is measured immediately in a microplate reader in kinetic mode for 5-15 minutes.
-
-
Data Analysis:
-
The initial reaction rate (slope of the linear portion of the absorbance vs. time curve) is calculated for each well.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the enzyme control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Stopped-Flow CO2 Hydration Assay
This method measures the inhibition of the physiological reaction catalyzed by carbonic anhydrase and is used for detailed kinetic characterization to determine the inhibition constant (Ki).
Principle: This assay directly measures the enzyme's ability to hydrate carbon dioxide. The hydration of CO2 produces protons, leading to a rapid decrease in the pH of the solution. This pH change is monitored in real-time using a pH indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the pH change is proportional to the enzyme's activity. Inhibitors will decrease this rate.[9][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: A low-buffering capacity buffer such as 20 mM HEPES or TRIS, pH 7.5.
-
Enzyme-Inhibitor Solution: A solution of the purified CA isoform is prepared in the assay buffer. For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor.
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water. This solution is mixed with the assay buffer containing a pH indicator (e.g., phenol red).
-
-
Stopped-Flow Instrument Setup:
-
The instrument is equilibrated to a constant temperature (e.g., 25°C).
-
The spectrophotometer is set to the wavelength of maximum absorbance change for the pH indicator at the experimental pH.
-
-
Assay Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution (with or without the inhibitor).
-
The second syringe is loaded with the CO2-saturated buffer containing the pH indicator.
-
The two solutions are rapidly mixed, initiating the CO2 hydration reaction.
-
The change in absorbance of the pH indicator is recorded over time.
-
-
Data Analysis:
-
The initial, linear rate of the reaction is determined from the slope of the absorbance trace.
-
The inhibition constant (Ki) is calculated by analyzing the reaction rates at different substrate (CO2) and inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).
-
Signaling Pathways and Experimental Workflows
The selective inhibition of hCA II by this compound versus the broad-spectrum inhibition by pan-CA inhibitors can lead to distinct downstream cellular effects. Below are diagrams illustrating a key signaling pathway involving hCA II and a typical experimental workflow for inhibitor screening.
Carbonic Anhydrase II in pH Regulation and Bone Resorption
Human CA II is a crucial enzyme in maintaining cellular pH homeostasis. In osteoclasts, CA II plays a vital role in the process of bone resorption by providing the protons necessary to dissolve the mineral matrix of bone. Pan-CA inhibitors can disrupt this process, which is a basis for their investigation in osteoporosis treatment.
Caption: Role of hCA II in osteoclast-mediated bone resorption.
Experimental Workflow for CA Inhibitor Screening
The process of identifying and characterizing carbonic anhydrase inhibitors typically follows a structured workflow, starting from high-throughput screening to detailed kinetic analysis.
References
- 1. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. File:Carbonic anhydrase II mechanism.svg - Wikimedia Commons [commons.wikimedia.org]
- 7. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ScholarWorks@Gyeongsang National University: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [scholarworks.gnu.ac.kr]
- 11. File:Carbonic anhydrase II mechanism.svg - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Confirming On-Target Effects of Carbonic Anhydrase II Inhibitors using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of small molecule inhibitors targeting human carbonic anhydrase II (hCAII), with a focus on utilizing small interfering RNA (siRNA) as a validation tool. While direct data for a compound designated "hCAII-IN-5" is not publicly available, this document will use the well-characterized hCAII inhibitor, Acetazolamide , as a primary example and compare its pharmacological profile with other known inhibitors. The experimental workflows and data presentation formats provided herein are designed to be broadly applicable for the validation of any putative hCAII inhibitor.
Introduction to Carbonic Anhydrase II and its Inhibition
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc-containing metalloenzyme critical for fundamental physiological processes, including pH regulation, CO2 homeostasis, and electrolyte balance. Its role in various pathologies has made it a significant therapeutic target.[1] Small molecule inhibitors of hCAII are employed in the treatment of glaucoma, epilepsy, and acute mountain sickness. Validating that the observed physiological effects of a novel inhibitor are a direct consequence of its interaction with hCAII is a critical step in the drug development process. One of the most specific methods for this validation is to compare the inhibitor's effects with the phenotype induced by the siRNA-mediated knockdown of the target protein.
Comparative Efficacy of hCAII Inhibitors
The potency of various small molecule inhibitors against hCAII is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). Lower values for these parameters indicate higher potency. The following table summarizes the inhibitory activities of several known hCAII inhibitors, providing a benchmark for comparison.
| Inhibitor | hCAII IC₅₀ (nM) | hCAII Kᵢ (nM) | Notes |
| Acetazolamide | - | 12.5[2] | A widely used, non-selective CA inhibitor. |
| Brinzolamide | 3.2[3] | - | A selective inhibitor of CA-II. |
| Dorzolamide | 0.18[3] | - | A potent CA-II inhibitor. |
| U-104 (SLC-0111) | - | 45.1 (for CAIX) | Also inhibits CAXII with a Ki of 4.5 nM.[3][4] |
| CAI/II-IN-13 | 267.27[3] | - | Also inhibits hCA I with an IC50 of 309.16 nM.[3] |
Note: IC₅₀ and Kᵢ values can vary between different studies due to variations in experimental conditions. Direct comparison should be made with caution.[1][2]
Validating On-Target Effects with siRNA
siRNA-mediated gene silencing is a powerful technique to specifically reduce the expression of a target protein. By comparing the cellular phenotype induced by a small molecule inhibitor to that caused by the knockdown of its intended target, researchers can confirm the on-target effects of the compound. If the inhibitor and the siRNA produce a similar biological outcome, it provides strong evidence that the inhibitor's mechanism of action is indeed through the targeted protein.
Experimental Workflow for On-Target Validation
The following diagram outlines a typical workflow for confirming the on-target effects of a putative hCAII inhibitor using siRNA.
References
Cross-Validation of hCAII-Targeting Compounds: A Comparative Performance Guide
Disclaimer: Publicly available experimental data for a compound specifically named "hCAII-IN-5" could not be located. This guide therefore provides a comparative analysis of well-characterized compounds that target human Carbonic Anhydrase II (hCAII), including recently developed protein degraders and a classic pan-CA inhibitor, to serve as a valuable reference for researchers in drug discovery. The data presented herein is based on published studies and is intended to illustrate the methodologies and potential variations in activity across different cellular contexts.
This guide presents a performance comparison of representative hCAII-targeting compounds, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Activity of hCAII-Targeting Compounds
The efficacy of compounds targeting hCAII can be assessed by measuring either the degradation of the protein (for degraders) or the inhibition of cell viability/proliferation. The data below summarizes the activity of two distinct classes of hCAII-targeting agents in different human cell lines.
Table 1: Comparative Activity of hCAII Degraders and Inhibitors in Human Cell Lines
| Compound Class | Compound Name | Target(s) | Cell Line | Assay Type | Parameter | Value | Reference |
| hCAII Degrader (PROTAC) | Degrader 11 | hCAII | HEK293 (Human Embryonic Kidney) | Western Blot | DC₅₀ | 0.5 ± 0.3 nM | [No citation available] |
| Dₘₐₓ | 100% | [No citation available] | |||||
| hCAII Degrader (PROTAC) | Degrader 5 | hCAII | HEK293 (Human Embryonic Kidney) | Western Blot | DC₅₀ | 5 ± 3 nM | [No citation available] |
| Dₘₐₓ | 96% | [No citation available] | |||||
| Pan-CA Inhibitor | Acetazolamide (AZ) | CA I, II, IV, IX, XII, etc. | H-727 (Bronchial Carcinoid) | Cell Viability | IC₅₀ | 117 µM | [1] |
| H-720 (Bronchial Carcinoid) | Cell Viability | IC₅₀ | 166 µM | [1] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of a degrader compound required to reduce the level of the target protein by 50%.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the degrader.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce a biological activity (e.g., cell viability) by 50%.
Mandatory Visualizations
Signaling Pathway of hCAII in Cancer Cells
Human Carbonic Anhydrase II (hCAII) is a cytosolic enzyme that plays a crucial role in regulating intracellular pH (pHi). In the hypoxic and acidic microenvironment of solid tumors, cancer cells often upregulate hCAII.[2][3] The enzyme catalyzes the rapid conversion of carbon dioxide to bicarbonate and a proton. This activity, coupled with proton transporters like MCTs and NHE1, helps to maintain a neutral or slightly alkaline intracellular pH while contributing to extracellular acidification.[2] This pH regulation is critical for cancer cell survival, proliferation, and metabolic processes like glycolysis.[4]
Caption: hCAII maintains alkaline intracellular pH, promoting glycolysis and cancer cell survival.
Experimental Workflow for Compound Evaluation
The evaluation of hCAII-targeting compounds in cell lines typically involves treating cultured cells with the compound, followed by assays to measure either the specific effect on the target protein (degradation) or the broader consequence on cell health (viability).
Caption: Workflow for assessing hCAII degrader and inhibitor activity in cell lines.
Experimental Protocols
Protocol: Western Blot for hCAII Degradation
This protocol is used to quantify the amount of hCAII protein in cells following treatment with a degrader compound, allowing for the determination of DC₅₀ and Dₘₐₓ values.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 12-well or 6-well)
-
hCAII degrader compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-hCAII and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed HEK293 cells into 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hCAII degrader in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in each well with the medium containing the degrader or vehicle (DMSO) control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-hCAII and mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the hCAII band intensity to the corresponding loading control (β-actin) band intensity.
-
Plot the normalized hCAII levels against the log of the degrader concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the IC₅₀ of a compound.
Materials:
-
Cancer cell line of interest (e.g., H-727, H-720)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
hCAII inhibitor compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the inhibitor compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells (this will dilute the initial 100 µL in the well by half). Include vehicle control (DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells (without disturbing the formazan crystals) and add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
References
- 1. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 2 (CAII) supports tumor blood endothelial cell survival under lactic acidosis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of hCAII-IN-5 with other compounds
A detailed comparison of the in vitro performance of novel proteolysis targeting chimeras (PROTACs) for human carbonic anhydrase II (hCAII) degradation, with a focus on compound 5 (hCAII-IN-5), alongside other developmental compounds and a traditional inhibitor.
This guide provides a comprehensive analysis of the in vitro efficacy of a series of heterobifunctional degraders targeting human carbonic anhydrase II (hCAII), a key enzyme involved in various physiological processes. The central compound of this comparison, referred to as compound 5, is a PROTAC designed to induce the degradation of hCAII. Its performance is evaluated against other synthesized degraders, compounds 4 and 11, and the well-established hCAII inhibitor, acetazolamide. The data presented herein is based on studies conducted in HEK293 cells, a human embryonic kidney cell line known to express hCAII abundantly.
Quantitative Comparison of hCAII-Targeting Compounds
The in vitro efficacy of the hCAII degraders was primarily assessed by their ability to reduce hCAII protein levels in HEK293 cells. The key metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation (DMax). For the inhibitor, acetazolamide, the half-maximal inhibitory concentration (IC50) is the relevant measure of its enzymatic inhibition.
| Compound | Type | Target | DC50 (nM) | DMax (%) | IC50 (nM) | Cell Line |
| Compound 5 | PROTAC Degrader | hCAII | 5 ± 3 | 96 | ≤20 | HEK293 |
| Compound 4 | PROTAC Degrader | hCAII | - | - | ≤20 | HEK293 |
| Compound 11 | PROTAC Degrader | hCAII | 0.5 ± 0.3 | 100 | - | HEK293 |
| Acetazolamide (AAZ) | Inhibitor | hCAII | - | - | ≤20 | - |
Note: A lower DC50 value indicates greater potency in inducing protein degradation. A higher DMax value indicates a greater extent of protein degradation. A lower IC50 value indicates greater potency in inhibiting enzyme activity. For compounds 4 and 5, the maximum degradation was observed at 500 nM and 5 μM, respectively, with higher concentrations leading to a "hook effect".[1] Compound 11, an optimized version, did not exhibit a significant hook effect at doses up to 15 μM.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these hCAII-targeting compounds.
hCAII Degradation Assay in HEK293 Cells
This protocol was utilized to determine the degradation of hCAII by the PROTAC compounds.
-
Cell Culture: HEK293 cells were cultured under standard conditions.
-
Dosing: Cells were treated with varying concentrations of the degrader compounds (e.g., 5 pM to 15 μM for compounds 4 and 5) or a vehicle control (DMSO) for a specified duration (typically 24 hours).
-
Cell Lysis: After treatment, the cells were lysed to release the total cellular proteins.
-
Western Blot Analysis:
-
The total protein concentration in the lysates was determined.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a membrane.
-
The membrane was probed with a primary antibody specific for hCAII and a loading control antibody (e.g., β-actin).
-
A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.
-
-
Quantification: The intensity of the hCAII bands was quantified and normalized to the loading control. The percentage of hCAII degradation was calculated relative to the vehicle-treated control.
In Vitro hCAII Inhibition Assay
This assay was performed to measure the inhibitory activity of the compounds on the enzymatic function of hCAII.
-
Enzyme and Substrate Preparation: Recombinantly expressed hCAII was used. The substrate, p-nitrophenyl acetate, was prepared in a suitable buffer.
-
Incubation: hCAII was pre-incubated with the test compounds (including acetazolamide as a positive control) for a set period.
-
Enzymatic Reaction: The enzymatic reaction was initiated by adding p-nitrophenyl acetate to the pre-incubated enzyme-compound mixture.
-
Absorbance Measurement: The hydrolysis of p-nitrophenyl acetate by hCAII produces p-nitrophenolate, which can be monitored by measuring the absorbance at 405 nm over time (e.g., 15 minutes).
-
Data Analysis: The rate of substrate hydrolysis in the presence of the inhibitors was compared to the uninhibited control to determine the degree of inhibition. The IC50 values were calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of PROTAC-mediated degradation and the general experimental workflow.
References
Validating the Activity Profile of hCAII-IN-5: A Guide to Its Dual Function as Inhibitor and Degrader
For researchers in drug discovery and chemical biology, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative analysis of hCAII-IN-5, a molecule designed to target human carbonic anhydrase II (hCAII). Contrary to potential misconceptions about its lack of activity, experimental data demonstrates that this compound is a potent binder and inhibitor of hCAII. Its primary and more profound function, however, is to induce the targeted degradation of the hCAII protein, a mechanism that distinguishes it from traditional inhibitors.
This guide will compare the activity of this compound with a standard hCAII inhibitor, Acetazolamide, and an inactivated control compound to elucidate its dual roles.
Comparative Analysis of hCAII-Targeted Compounds
The following table summarizes the quantitative data on the activity of this compound and relevant control compounds against hCAII. This data is crucial for understanding the distinction between enzymatic inhibition and protein degradation.
| Compound | Type | hCAII Inhibition (IC50) | hCAII Degradation (DC50) | Maximum Degradation (Dmax) |
| This compound | PROTAC Degrader | ≤20 nM[1][2] | 5 ± 3 nM[1][2] | 96%[1][2] |
| Acetazolamide (AAZ) | Standard Inhibitor | ≤20 nM[1][2] | No Degradation | Not Applicable |
| Inactive Analogue (Cmpd 18) | Negative Control | Inactive | No Degradation | Not Applicable |
PROTAC: Proteolysis Targeting Chimera; IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum percentage of degradation.
Elucidating the Mechanism of Action
The data clearly indicates that this compound possesses potent inhibitory activity against hCAII, comparable to the well-established inhibitor Acetazolamide.[1][2] However, its primary design as a heterobifunctional degrader, or PROTAC, imparts a distinct and powerful secondary function: the elimination of the hCAII protein from the cellular environment.
This dual activity is a key feature of its design. The molecule consists of a ligand that binds to hCAII (a p-sulfamoyl benzamide moiety) connected via a linker to a ligand that recruits an E3 ubiquitin ligase (pomalidomide for Cereblon/CRBN).[1][2] This proximity induces the ubiquitination of hCAII, marking it for destruction by the proteasome.
The logical workflow for validating the dual-action mechanism of this compound is depicted below.
References
A Comparative Analysis of the Pharmacokinetic Properties of hCAXII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of selected human carbonic anhydrase XII (hCAXII) inhibitors. Carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various cancers and is implicated in tumor progression and metastasis, making it a promising target for novel anticancer therapies. Understanding the pharmacokinetic profiles of hCAXII inhibitors is crucial for their development as effective therapeutic agents. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several carbonic anhydrase inhibitors. It is important to note that the data are derived from studies in different species and under various experimental conditions, which should be taken into consideration when making direct comparisons.
| Inhibitor | Species | Dose and Route of Administration | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Half-life (t1/2) | Bioavailability (F) | Clearance (CL) | Reference |
| SLC-0111 | Human | 500 mg, oral | 4350 ng/mL | Similar across doses | Similar after single and repeated dosing | - | - | [1] |
| Human | 1000 mg, oral | 6220 ng/mL | Similar across doses | Similar after single and repeated dosing | - | - | [1] | |
| Human | 2000 mg, oral | 5340 ng/mL | Similar across doses | Similar after single and repeated dosing | - | - | [1] | |
| Acetazolamide | Horse | 8 mg/kg, IV | - | - | - | - | 263 ± 38 mL/kg/h | [2] |
| Horse | 8 mg/kg, oral | 1.90 ± 1.09 µg/mL | 1.61 ± 1.24 hours | - | 25 ± 6% | - | [2] | |
| Human | 250 mg, oral | - | - | 6-9 hours | >90% | - | [3] | |
| Dorzolamide | Rabbit | 30 µl of 2% solution, topical (ocular) | 2-5 fold higher than brinzolamide in all ocular tissues | 30 minutes (aqueous humor) | - | - | - | [4][5] |
| Brinzolamide | Rabbit | 30 µl of 1% suspension, topical (ocular) | - | 45 minutes (aqueous humor) | - | - | - | [4][5] |
Data for dorzolamide and brinzolamide are specific to ocular pharmacokinetics and may not be representative of systemic exposure.
Experimental Protocols
The determination of pharmacokinetic parameters involves a series of well-defined experimental procedures. Below are generalized methodologies for key experiments in preclinical animal models.
In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)
1. Animal Models and Housing:
-
Male/female Sprague-Dawley rats or CD-1 mice are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period (typically 12 hours) for oral administration studies.
2. Drug Formulation and Administration:
-
For intravenous (IV) administration, the inhibitor is typically dissolved in a vehicle such as a mixture of saline, polyethylene glycol (PEG), and ethanol.
-
For oral (PO) administration, the inhibitor is often formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
IV doses are administered via the tail vein, while oral doses are given by gavage.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected from the jugular vein or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the inhibitor are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method is validated for linearity, accuracy, precision, and selectivity.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Cmax and Tmax are determined directly from the observed data.
-
The elimination rate constant (kel) is calculated from the slope of the terminal log-linear phase of the concentration-time curve.
-
Half-life (t1/2) is calculated as 0.693/kel.
-
The Area Under the Curve (AUC) is calculated using the linear trapezoidal rule.
-
Clearance (CL) is calculated as Dose_IV / AUC_IV.
-
Volume of distribution (Vd) is calculated as CL / kel.
-
Absolute oral bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Ocular Pharmacokinetic Study in Rabbits
This protocol is specific for inhibitors administered topically to the eye, such as those for glaucoma treatment.
1. Animal Model:
-
Pigmented rabbits are often used as their ocular characteristics are more similar to humans than those of albino rabbits.
2. Drug Administration:
-
A precise volume of the ophthalmic solution or suspension is instilled into the conjunctival sac of one or both eyes.
3. Sample Collection:
-
At various time points post-administration, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid, and sclera) and blood are collected.
4. Sample Processing and Analysis:
-
Tissues are homogenized and extracted to isolate the drug.
-
Drug concentrations in tissue homogenates and plasma are determined by LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each tissue to understand the drug's distribution within the eye.
Mandatory Visualization
Signaling Pathway
Caption: Hypoxia-induced hCAXII expression and its role in tumor acidosis.
Experimental Workflow
Caption: General workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. mdpi.com [mdpi.com]
- 5. Role of the Hedgehog Pathway and CAXII in Controlling Melanoma Cell Migration and Invasion in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Binding of Inhibitors to Human Carbonic Anhydrase II: A Comparative Guide
A detailed analysis of the binding mode of a representative sulfonamide inhibitor to human Carbonic Anhydrase II (hCAII) provides a framework for understanding enzyme-inhibitor interactions and guiding future drug design. This guide compares the binding characteristics of this inhibitor with alternative compounds and outlines the experimental protocols crucial for such investigations.
Human Carbonic Anhydrase II is a well-studied zinc-containing metalloenzyme that plays a critical role in various physiological processes, including pH regulation and CO₂ transport. Its inhibition has been a therapeutic target for a range of conditions such as glaucoma, epilepsy, and altitude sickness. The archetypal inhibitors of hCAII are sulfonamides, which exhibit high affinity and a well-defined binding mode. This guide uses a representative aryl sulfonamide inhibitor, referred to herein as "Inhibitor 5b," for which crystallographic data is available (PDB: 8ROW), to anchor a comparative analysis of different classes of hCAII inhibitors.[1][2]
Molecular Binding Mode of a Representative Sulfonamide Inhibitor
The binding of sulfonamide-based inhibitors to hCAII is characterized by a canonical interaction with the catalytic zinc ion in the enzyme's active site.[3][4] The deprotonated sulfonamide nitrogen atom directly coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is typically bound to the metal in the native enzyme.[3][4] This primary interaction is further stabilized by a network of hydrogen bonds. A key interaction involves a hydrogen bond between one of the sulfonamide oxygen atoms and the side chain of the Thr199 residue.[3][4] The aromatic ring of the inhibitor generally occupies a hydrophobic pocket within the active site, making van der Waals contacts with residues such as Val121, Phe131, Leu198, and Pro202.[5] The specific orientation and interactions of the "tail" portion of the inhibitor can vary, influencing the overall binding affinity and selectivity.[2]
Comparison with Alternative hCAII Inhibitors
While sulfonamides are the most prominent class of hCAII inhibitors, other chemical scaffolds have been explored, each with distinct binding mechanisms.
-
Phenols: These compounds can inhibit hCAII without directly coordinating with the zinc ion. Instead, the hydroxyl group of the phenol typically forms a hydrogen bond with the zinc-bound water/hydroxide ion and the amide group of Thr199. The aromatic ring occupies the hydrophobic pocket, similar to sulfonamides, thereby blocking the entry of the CO₂ substrate.[6]
-
Carboxylic Acids: This class of inhibitors can exhibit multiple binding modes. Some carboxylates directly coordinate with the zinc ion, displacing the bound water molecule, while others may bind in a manner that does not involve direct metal coordination.[6]
-
Non-classical Inhibitors: A diverse range of other compounds, including coumarins and polyamines, have been shown to inhibit hCAII through various non-classical binding modes, often involving interactions with residues at the entrance of the active site cavity or anchoring to the zinc-coordinated water molecule.[6]
Quantitative Comparison of hCAII Inhibitors
The following table summarizes the binding affinities of selected hCAII inhibitors, highlighting the range of potencies observed across different chemical classes.
| Inhibitor Class | Representative Inhibitor | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| Sulfonamide | Acetazolamide | 3.3–12 nM[7] | ≤20 nM[3] |
| Sulfonamide | Compound 1a | 126.28 ± 7.89 nM[8] | - |
| Sulfonamide | Compound 1b | 58.82 ± 7.96 nM[8] | - |
| Phenol | 4-Ethylresorcinol | 0.81 ± 0.23 µM[9] | - |
| Phenol | 5-Methylresorcinol | 0.79 ± 0.14 µM[9] | - |
| Flavonoid | Heptamethoxyflavone (Compound 4) | - | 24.0 µM[10][11] |
Experimental Protocols
The determination of inhibitor binding modes and affinities relies on a combination of biophysical and structural biology techniques.
X-Ray Crystallography for Protein-Ligand Complex Structure Determination
This technique provides high-resolution three-dimensional structural information of the protein-inhibitor complex, revealing the precise atomic interactions.
Methodology:
-
Protein Expression and Purification: Recombinant hCAII is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization:
-
Co-crystallization: The purified hCAII is incubated with a molar excess of the inhibitor to form the complex, which is then subjected to crystallization screening under various conditions (e.g., vapor diffusion).[12][13]
-
Soaking: Apo-hCAII crystals are grown first and then transferred to a solution containing the inhibitor, allowing the ligand to diffuse into the crystal and bind to the active site.[12][13]
-
-
Data Collection: The protein-ligand complex crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[14]
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The purified hCAII solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.[16]
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Acquisition: The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[17][18]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique used to monitor binding events in real-time, providing kinetic parameters such as the association rate constant (kₐ) and dissociation rate constant (kₑ).
Methodology:
-
Ligand Immobilization: hCAII (the ligand) is immobilized onto the surface of a sensor chip.[19][20][21]
-
Analyte Injection: The inhibitor (the analyte) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding of the inhibitor to the immobilized hCAII causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[20]
-
Kinetic Analysis: The association and dissociation phases of the binding event are monitored over time. The resulting sensorgrams are fitted to kinetic models to determine the rate constants and the equilibrium dissociation constant (Kₑ).[22]
Visualizations
Caption: Experimental workflow for characterizing hCAII-inhibitor binding.
Caption: Schematic of Inhibitor 5b binding to the hCAII active site.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Safe Disposal of hCAII-IN-5: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling hCAII-IN-5 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, treating it as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on safety protocols for similar carbonic anhydrase inhibitors, the following personal protective equipment (PPE) is mandatory to minimize exposure:
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling the compound.[1]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible.[1]
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent dangerous chemical reactions.[2] All waste containing this compound must be collected in designated hazardous waste containers that are chemically compatible and have secure, leak-proof lids.[1]
| Waste Type | Recommended Container |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Labeled, sealed plastic bag or a designated solid waste container. |
| Liquid Waste (e.g., unused solutions, reaction mixtures) | Labeled, leak-proof, and chemically resistant bottle (e.g., glass or polyethylene). |
| Sharps (e.g., contaminated needles, razor blades) | Puncture-resistant sharps container with a hazardous waste label.[3] |
| Empty Containers (original this compound vials) | The original container, after being triple-rinsed with a suitable solvent.[1] |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
-
Waste Collection: Collect all this compound waste in the appropriate, clearly labeled hazardous waste containers.[1]
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][4] Ensure containers are closed at all times, except when adding waste.[2]
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinse as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[1]
-
After air-drying, deface or remove the original label before disposing of the container as solid waste or according to your institution's guidelines for rinsed glassware.[1]
-
-
Request for Pickup: Once a waste container is full, or in accordance with your institution's policy, arrange for waste collection through your institution's Environmental Health and Safety (EHS) office.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling hCAII-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for hCAII-IN-5 is not publicly available. This guide is based on general laboratory safety principles for handling potent, biologically active small molecules, such as PROTACs (Proteolysis-Targeting Chimeras), and information from research publications.[1][2][3][4][5] It is imperative to supplement this guidance with a thorough risk assessment and to adhere to your institution's specific safety protocols. Always assume a compound of unknown toxicity is highly hazardous.[6]
This document provides essential safety and logistical information for the handling, use, and disposal of this compound, a human carbonic anhydrase II (hCAII) degrader. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.
I. Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent and targeted nature of this compound, a stringent approach to safety is required, combining appropriate PPE with robust engineering controls.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[1][2] | Minimizes inhalation exposure. |
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is used.[2]
II. Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical to prevent accidental exposure and environmental contamination.
A. Handling and Storage:
-
Preparation of Stock Solutions:
-
Before handling, carefully review all available information on the compound.
-
Wear all recommended PPE.
-
Weigh the solid compound in a chemical fume hood.
-
Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO).
-
Clearly label all containers with the compound name, concentration, solvent, date, and hazard warnings.[7]
-
-
Use in Experiments:
-
When treating cells or performing other experiments, handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Use appropriate pipettes and techniques.[3]
-
Be mindful of potential contamination of laboratory equipment.
-
-
Storage:
-
Store the solid compound and stock solutions in a secure, well-ventilated, and clearly designated area.
-
Follow the supplier's recommendations for storage temperature, which is often at -20°C or -80°C for stock solutions to maintain stability.[2][3]
-
Ensure containers are tightly sealed and stored in secondary containment.[8]
-
B. Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.[9]
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container.[1][9] Do not mix with other chemical waste streams unless compatibility is confirmed.[9]
-
Sharps: Needles and syringes contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[9]
-
-
Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with the compound should be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol) followed by a thorough rinse with soap and water.[9] All cleaning materials should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste containers.
-
III. Quantitative Data
As a specific SDS for this compound is unavailable, the following table includes general information for human carbonic anhydrase II, the target of the degrader.
Table 2: General Properties of Human Carbonic Anhydrase II (hCAII)
| Property | Value |
| Classification | Lyase[10] |
| Organism | Homo sapiens[10] |
| Total Structure Weight | ~30.05 kDa[10] |
| Expression System | Escherichia coli BL21(DE3)[10] |
IV. Experimental Protocol: Western Blot for hCAII Degradation
The following is a detailed methodology for a Western blot experiment to assess the degradation of hCAII, based on protocols from relevant research.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., ranging from pM to µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Incubate the lysates on ice to ensure complete cell lysis.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for hCAII.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Wash the membrane to remove unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the hCAII band intensity to the loading control band intensity for each sample.
-
Compare the normalized hCAII levels in the treated samples to the vehicle control to determine the extent of degradation.
-
V. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Western blot workflow for assessing hCAII degradation.
Caption: Workflow for Western Blot Analysis of hCAII Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. rcsb.org [rcsb.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
